Product packaging for DH376(Cat. No.:CAS No. 1848233-57-7)

DH376

Cat. No.: B607094
CAS No.: 1848233-57-7
M. Wt: 542.5868
InChI Key: GVLOFRPVRYAFKI-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DH376 is a highly potent , in vivo active compound that inhibits DAGLα in a time- and dose dependent manner in mouse brain. This compound showed picomolar activity

Properties

CAS No.

1848233-57-7

Molecular Formula

C31H28F2N4O3

Molecular Weight

542.5868

IUPAC Name

((2R,5R)-2-benzyl-5-(prop-2-yn-1-yloxy)piperidin-1-yl)(4-(bis(4-fluorophenyl)(hydroxy)methyl)-2H-1,2,3-triazol-2-yl)methanone

InChI

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1

InChI Key

GVLOFRPVRYAFKI-VSGBNLITSA-N

SMILES

C#CCO[C@@H]1CC[C@H](CC2=CC=CC=C2)N(C(N3N=CC(C(C4=CC=C(F)C=C4)(O)C5=CC=C(F)C=C5)=N3)=O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DH376;  DH 376;  DH-376.

Origin of Product

United States

Foundational & Exploratory

DH376: A Selective Diacylglycerol Lipase Inhibitor for Probing Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DH376, a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound serves as a critical chemical tool for elucidating the role of 2-AG signaling in various physiological and pathological processes. This document details the pharmacological properties of this compound, including its potency, selectivity, and in vivo activity. Furthermore, it outlines the key experimental methodologies used to characterize this inhibitor and presents its effects on endocannabinoid and lipid signaling pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their investigations.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the brain and is synthesized on-demand from diacylglycerol (DAG) by the action of two key enzymes: diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).

The development of selective inhibitors for DAGL has been instrumental in dissecting the specific roles of 2-AG signaling. This compound has emerged as a potent, selective, and centrally active irreversible inhibitor of both DAGLα and DAGLβ. Its ability to rapidly and profoundly reduce brain 2-AG levels makes it an invaluable tool for studying the consequences of acute DAGL inhibition in vivo. This guide provides an in-depth look at the technical details of this compound, from its biochemical properties to its application in experimental systems.

Pharmacological Profile of this compound

Potency and Efficacy

This compound is a highly potent inhibitor of both human DAGLα and DAGLβ. In a real-time, fluorescence-based substrate assay using membrane lysates from HEK293T cells expressing the recombinant human enzymes, this compound demonstrated low nanomolar potency.

EnzymeIC50 (nM)95% Confidence Interval (nM)
DAGLα 65–9
DAGLβ 3-8N/A
Table 1: In vitro potency of this compound against human DAGLα and DAGLβ. Data extracted from Vinogradova et al., PNAS.

In vivo studies in mice have shown that this compound effectively inhibits DAGL activity in the brain in a dose-dependent manner. Administration of this compound via intraperitoneal (i.p.) injection resulted in a clear blockade of DAGLα activity with an ED50 of 5-10 mg/kg. Full inhibition of the enzyme was observed at doses between 30-50 mg/kg.

Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. The selectivity of this compound has been extensively profiled against other serine hydrolases in the mouse brain membrane proteome using competitive activity-based protein profiling (ABPP).

This compound is a member of the 1,2,3-triazole urea class of inhibitors. While it potently inhibits DAGLα and DAGLβ, it does exhibit off-target activity against a limited number of other serine hydrolases at higher concentrations. The primary off-targets identified in the mouse brain proteome are listed in the table below. It is noteworthy that a structurally related but inactive compound, DO53, which does not inhibit DAGLs, cross-reacts with many of the same off-targets, providing a valuable negative control for experiments.

Off-Target EnzymeAbbreviation
Alpha/beta-Hydrolase domain containing 2ABHD2
Alpha/beta-Hydrolase domain containing 6ABHD6
Carboxylesterase 1CCES1C
Platelet-activating factor acetylhydrolase 2PAFAH2
Phospholipase A2 group VIIPLA2G7
Table 2: Identified serine hydrolase off-targets of this compound in the mouse brain proteome. Data from Vinogradova et al., PNAS.

Mechanism of Action and Signaling Pathways

This compound acts as an irreversible inhibitor of DAGL, covalently modifying the active site serine of the enzyme. This inhibition blocks the conversion of DAG to 2-AG, thereby reducing the levels of this key endocannabinoid.

The Endocannabinoid Signaling Pathway

The canonical endocannabinoid signaling pathway involving 2-AG is a form of retrograde signaling. In response to neuronal stimulation, postsynaptic neurons synthesize 2-AG from membrane-derived DAG through the action of DAGL. 2-AG is then released into the synaptic cleft, where it travels backward to activate presynaptic cannabinoid type 1 (CB1) receptors. This activation leads to the suppression of neurotransmitter release, thereby modulating synaptic transmission. The inhibition of DAGL by this compound disrupts this entire cascade by preventing the production of 2-AG.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Release Vesicle->Release Fusion & Release Ca_channel->Vesicle Triggers DAGL DAGLα/β twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Hydrolysis DAG Diacylglycerol (DAG) DAG->DAGL Substrate twoAG->CB1 Retrograde Signaling Receptor Neurotransmitter Receptor Receptor->DAG Depolarization Depolarization Depolarization->Receptor Neurotransmitter binding This compound This compound This compound->DAGL Inhibits

Endocannabinoid signaling at the synapse and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound has relied on cutting-edge chemoproteomic techniques. While detailed, step-by-step protocols are best found in the supplementary information of the primary research articles, this section provides an overview of the key methodologies.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample, such as a cell lysate or tissue proteome. The general workflow is as follows:

  • Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.

  • Probe Labeling: A broad-spectrum or tailored activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture. The ABP covalently labels the active site of enzymes that are not blocked by the inhibitor.

  • Analysis:

    • Gel-Based: For fluorescently tagged probes, the proteome is resolved by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.

    • Mass Spectrometry-Based (ABPP-ReDiMe): For biotin-tagged probes, the labeled proteins are enriched on streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of peptides from each protein is quantified to determine the extent of inhibition.

G cluster_workflow Competitive ABPP Workflow Proteome Native Proteome Inhibitor This compound Incubation Proteome->Inhibitor Probe Activity-Based Probe Labeling Inhibitor->Probe Analysis Analysis (Gel or MS) Probe->Analysis

General workflow for competitive activity-based protein profiling (ABPP).
In Vivo Target Engagement

To confirm that this compound engages its target in a living organism, the following general procedure is used:

  • Animal Dosing: Mice are administered this compound or

The Impact of DH376 on Brain 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DH376, a potent diacylglycerol lipase inhibitor, on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. The information presented herein is compiled from preclinical research and is intended to inform further investigation and drug development efforts in the field of endocannabinoid system modulation.

Core Mechanism of Action

This compound is a potent inhibitor of diacylglycerol lipase (DAGL), specifically targeting DAGLα and the α/β-hydrolase domain-containing protein 6 (ABHD6). DAGL is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) in the brain. By inhibiting DAGL, this compound effectively reduces the production of 2-AG, leading to a significant decrease in its basal levels within the central nervous system. This mechanism of action positions this compound as a valuable tool for studying the physiological roles of 2-AG and as a potential therapeutic agent in conditions where 2-AG signaling is dysregulated.

Quantitative Impact of this compound on Brain 2-AG Levels

A key study investigating the acute effects of this compound administration in mice demonstrated a rapid and profound reduction in brain 2-AG levels. The following table summarizes the time-dependent changes in 2-AG concentrations after a single intraperitoneal (i.p.) injection of this compound (50 mg/kg).

Time Post-InjectionBrain 2-AG Level (Relative to Vehicle)
1 hour~50% reduction
2 hours~75% reduction
4 hours~80% reduction
8 hours~80% reduction
24 hoursLevels beginning to recover

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

This significant and sustained reduction in brain 2-AG highlights the potency and in vivo efficacy of this compound as a DAGL inhibitor.

Broader Impact on the Endocannabinoid System

The inhibition of DAGL by this compound not only affects 2-AG levels but also leads to a broader "rewiring" of lipid signaling networks in the brain. The reduction in 2-AG synthesis consequently decreases the availability of its primary metabolite, arachidonic acid (AA). Arachidonic acid is a crucial precursor for the synthesis of prostaglandins, which are key mediators of neuroinflammation. Therefore, this compound administration has been shown to coordinately lower both 2-AG and prostaglandin levels in the brain.

Experimental Protocols

The following provides a generalized methodology for assessing the in vivo effects of this compound on brain 2-AG levels, based on common practices in the field.

1. Animal Model and Dosing Regimen:

  • Species: Male C57BL/6J mice (8-12 weeks old).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline). A single dose of 50 mg/kg is administered via intraperitoneal (i.p.) injection. A vehicle-only group serves as the control.

2. Brain Tissue Collection:

  • At specified time points post-injection (e.g., 1, 2, 4, 8, and 24 hours), mice are euthanized by cervical dislocation or another approved method.

  • The whole brain is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis to prevent lipid degradation.

3. Lipid Extraction and Quantification (Lipidomics):

  • Homogenization: Brain tissue is weighed and homogenized in a solution of acetonitrile/methanol/water (40:40:20, v/v/v) containing internal standards for endocannabinoids and related lipids.

  • Centrifugation: The homogenate is centrifuged to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is collected and may be further purified using SPE to isolate the lipid fraction.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of 2-AG and other endocannabinoids and related lipids. The amounts of each lipid are normalized to the initial tissue weight.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

DH376_Mechanism_of_Action DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Degradation CB1_R CB1 Receptor Two_AG->CB1_R Activation This compound This compound This compound->DAGL Inhibition DAGL->Two_AG Biosynthesis AA Arachidonic Acid (AA) PGs Prostaglandins AA->PGs Synthesis MAGL->AA Metabolite Neurotransmission Reduced Neurotransmission CB1_R->Neurotransmission Retrograde Signaling Experimental_Workflow start Start dosing This compound (50 mg/kg, i.p.) Administration in Mice start->dosing time_points Tissue Collection at Multiple Time Points dosing->time_points extraction Brain Tissue Homogenization & Lipid Extraction time_points->extraction analysis LC-MS/MS Quantification of 2-AG extraction->analysis data Data Analysis and Comparison to Vehicle analysis->data end End data->end

DH376: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DH376 is a potent, irreversible inhibitor of diacylglycerol lipases α (DAGLα) and β (DAGLβ), key enzymes in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the triazole urea class of inhibitors, this compound covalently modifies the catalytic serine residue of these enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the class of triazole ureas.[1][2] Its chemical structure features a 2,4-substituted triazole urea with a biphenylmethanol group and a chiral ether substituent on the 5-position of the piperidine ring.[1] This specific stereochemistry contributes to its high potency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC31H28F2N4O3[3]
Molecular Weight542.21 g/mol [4]
XLogP6.16[4]
Hydrogen Bond Acceptors6[4]
Hydrogen Bond Donors1[4]
Rotatable Bonds9[4]
Topological Polar Surface Area80.48 Ų[4]
CAS Number1848233-57-7[5]

Mechanism of Action

This compound acts as an irreversible, mechanism-based inhibitor of DAGLα and DAGLβ.[2][6][7] The inhibition mechanism involves the formation of a stable carbamate adduct with the catalytic serine residue in the active site of the enzyme, leading to the expulsion of a triazole moiety as a leaving group.[6][7] This covalent modification results in the irreversible inactivation of the enzyme.

The following diagram illustrates the proposed mechanism of action:

Mechanism of Action of this compound E DAGLα/β Enzyme (E) EI Michaelis-Menten Complex (EI) E->EI Reversible Binding I This compound (I) I->EI E_I Covalently Bound Inactivated Enzyme (E-I) EI->E_I Irreversible Covalent Bonding

Caption: Covalent inhibition of DAGL by this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of both human DAGLα and mouse DAGLβ.[8] Its inhibitory activity has been characterized using various biochemical assays.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueConfidence Interval (95%)Reference
Recombinant Human DAGLαIC506 nM5–9 nM[8][9]
Mouse DAGLβIC503-8 nM-[8]
ABHD6pIC508.6-[5]
DAGLαpIC508.9-[5]

In vivo studies in mice have demonstrated that this compound is CNS-active and effectively reduces brain levels of 2-AG.[2][10] Administration of this compound has been shown to attenuate neuroinflammatory responses and reduce fasting-induced refeeding.[1][10][11]

The signaling pathway affected by this compound is the endocannabinoid system. By inhibiting DAGL, this compound reduces the production of 2-AG, a key endocannabinoid that activates cannabinoid receptors (CB1 and CB2).

Endocannabinoid Signaling Pathway Inhibition by this compound DAG Diacylglycerol (DAG) DAGL DAGLα/β DAG->DAGL two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG Biosynthesis This compound This compound This compound->DAGL CB_receptors Cannabinoid Receptors (CB1/CB2) two_AG->CB_receptors Activation downstream Downstream Signaling CB_receptors->downstream

Caption: this compound inhibits the synthesis of 2-AG.

Experimental Protocols

In Vitro DAGL Inhibition Assay

The inhibitory potency of this compound against DAGLα and DAGLβ was determined using a real-time, fluorescence-based natural substrate assay.[8][9]

  • Enzyme Source: Membrane lysates from HEK293T cells expressing recombinant human DAGLα or mouse DAGLβ.[8]

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[8][9]

  • Methodology:

    • The enzyme preparation is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the SAG substrate.

    • The conversion of SAG to 2-AG is monitored in real-time by measuring a fluorescent signal.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies in Mice

The in vivo effects of this compound were assessed in mice following intraperitoneal (i.p.) administration.[5][9]

  • Animal Model: Mice.

  • Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg).[5][9]

  • Endpoints:

    • Measurement of 2-AG and other bioactive lipid levels in brain tissue using mass spectrometry.[9]

    • Assessment of fasting-induced refeeding behavior.[1][5]

    • Evaluation of neuroinflammatory responses, for example, following lipopolysaccharide (LPS) challenge.[9][10]

The general workflow for these in vivo experiments is depicted below:

In Vivo Experimental Workflow for this compound start Mice treatment This compound or Vehicle Administration (i.p.) start->treatment fasting Fasting Period (for refeeding studies) treatment->fasting lps LPS Challenge (for neuroinflammation studies) treatment->lps behavioral Behavioral Assessment (e.g., food intake) fasting->behavioral tissue Brain Tissue Collection lps->tissue end Data Analysis behavioral->end analysis Lipidomic Analysis (Mass Spectrometry) tissue->analysis analysis->end

Caption: Workflow for in vivo studies of this compound.

Selectivity Profiling

The selectivity of this compound against other serine hydrolases in the mouse brain has been evaluated using competitive activity-based protein profiling (ABPP).[8] This technique allows for the assessment of target engagement and off-target effects in a complex biological system. Results from these studies indicate that this compound has a limited off-target profile, with its primary targets being DAGLα and DAGLβ.[10] However, some cross-reactivity with α,β-hydrolase domain containing protein 6 (ABHD6) has been noted.[2][5]

Synthesis

The enantioselective synthesis of this compound has been described in the literature and involves the creation of a chiral piperidine intermediate.[1][2] Detailed synthetic schemes can be found in the supporting information of the cited publications.

Conclusion

This compound is a valuable research tool for studying the role of the endocannabinoid system in various physiological and pathological processes. Its high potency, irreversible mechanism of action, and in vivo efficacy make it a suitable candidate for preclinical studies investigating the therapeutic potential of DAGL inhibition in neuroinflammatory disorders, metabolic diseases, and other conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

References

The Potent Diacylglycerol Lipase Inhibitor DH376: A Technical Guide to Unraveling Lipid Signaling Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of DH376, a potent and selective irreversible inhibitor of diacylglycerol lipases (DAGLs), for researchers, scientists, and drug development professionals. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for utilizing this compound to investigate the intricate roles of DAGL-mediated lipid signaling in health and disease.

Introduction to this compound and its Role in Lipid Signaling

This compound is a small molecule inhibitor that covalently modifies the active site of diacylglycerol lipases, primarily DAGLα and DAGLβ. These enzymes are central to the endocannabinoid signaling pathway, responsible for the biosynthesis of the key endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By irreversibly inhibiting DAGLs, this compound provides a powerful tool to acutely and profoundly disrupt this pathway, allowing for the detailed study of its downstream consequences.

The inhibition of DAGL by this compound leads to a rapid and significant reorganization of lipid signaling networks. This includes a marked reduction in 2-AG and other monoacylglycerols (MAGs), as well as downstream metabolites such as arachidonic acid (AA) and eicosanoids (e.g., prostaglandins). Concurrently, the substrate for DAGLs, diacylglycerol, accumulates. This dramatic rewiring of the lipidome has been shown to impair synaptic plasticity and attenuate neuroinflammatory responses, highlighting the broad physiological roles of the DAGL pathway.

Quantitative Analysis of this compound-Induced Lipid Profile Changes

The application of this compound induces substantial and measurable changes in the lipid profiles of various biological systems. The following tables summarize the key quantitative data from studies utilizing this compound in mouse brain tissue and ex vivo human placenta.

Table 1: Potency of this compound against Diacylglycerol Lipase α (DAGLα)

ParameterValue95% Confidence Interval
IC506 nM5–9 nM
Data from in vitro fluorescence-based natural substrate assay with membrane lysates.

Table 2: Effects of this compound on Lipid Levels in Mouse Brain

LipidTreatmentFold Change vs. Vehicle
2-Arachidonoylglycerol (2-AG)This compound (50 mg/kg, 4h)~0.1
Diacylglycerols (DAGs)This compound (50 mg/kg, 4h)Increased
EicosanoidsThis compound (50 mg/kg, 4h)Decreased
Data represents approximate changes observed in lipidomic analyses of brain tissue from mice treated with this compound.

Table 3: Effects of this compound on Lipid Levels in Ex Vivo Human Placenta

Lipid ClassTreatmentp-value
Monoacylglycerols (MAGs)This compound (1 µM)≤ 0.01
2-Arachidonoylglycerol (2-AG)This compound (1 µM)≤ 0.0001
Data from ex vivo placental perfusion experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to facilitate the design and execution of studies on lipid signaling networks.

Activity-Based Protein Profiling (ABPP) for DAGL Engagement

ABPP is a powerful chemoproteomic technique used to assess the activity and target engagement of enzymes in complex biological samples. This protocol is adapted for determining the engagement of this compound with DAGLs.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • This compound

  • Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-based probes like FP-TAMRA)

  • SDS-PAGE gels and imaging system

  • For MS-based ABPP: Biotinylated ABP, streptavidin beads, and access to LC-MS/MS instrumentation.

Protocol:

  • Proteome Preparation: Prepare lysates from tissues or cells in an appropriate buffer (e.g., Tris-buffered saline). Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Treatment: Pre-incubate the proteome with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • Probe Labeling: Add the activity-based probe to the inhibitor-treated and control proteomes. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Gel-Based Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE.

    • Visualize probe-labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates target engagement.

  • Mass Spectrometry-Based Analysis (for target identification):

    • Utilize a biotinylated ABP. After labeling, perform a click chemistry reaction if using an alkyne-tagged probe to attach biotin.

    • Enrich biotinylated proteins using streptavidin beads.

    • Perform on-bead digestion of the enriched proteins (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

Lipidomics Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general workflow for analyzing changes in lipid profiles following this compound treatment.

Materials:

  • Biological samples (e.g., tissues, perfusates)

  • Internal standards for lipid classes of interest

  • Organic solvents (e.g., methyl-tert-butyl ether, methanol, chloroform)

  • LC-MS/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Protocol:

  • Sample Homogenization and Lipid Extraction:

    • Homogenize tissue samples in a suitable solvent mixture. A commonly used method is the Matyash et al. protocol, which uses a methyl-tert-butyl ether/methanol mixture.

    • Add internal standards to the homogenization mixture for accurate quantification.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Sample Preparation:

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Separate lipid species using a suitable liquid chromatography column (e.g., C18 reverse-phase). The gradient and mobile phases will vary depending on the lipid classes being analyzed.

    • Detect and quantify lipids using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and scan mode (e.g., selected reaction monitoring - SRM, or high-resolution full scan).

    • Identify lipids based on their accurate mass and fragmentation patterns.

    • Quantify lipids by comparing their peak areas to those of the internal standards.

Ex Vivo Human Placental Perfusion

This model allows for the study of placental metabolism and transport in a controlled environment.

Materials:

  • Freshly collected human placenta

  • Perfusion apparatus with maternal and fetal circuits

  • Perfusion buffer (e.g., Krebs-Ringer buffer) supplemented with glucose, amino acids, and bovine serum albumin

  • This compound

  • Gas mixture for oxygenation (e.g., 95% O2 / 5% CO2 for the maternal side and 95% N2 / 5% CO2 for the fetal side)

Protocol:

  • Placental Preparation: Select a suitable cotyledon from a fresh term placenta. Cannulate the corresponding chorionic plate artery and vein.

  • Perfusion Setup: Place the cotyledon in the perfusion chamber and connect the cannulas to the fetal circuit. Establish the maternal perfusion via decidual plate cannulation.

  • **

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of DH376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH376 is a potent and selective inhibitor of diacylglycerol lipase alpha (DAGLα), a key enzyme in the endocannabinoid system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLα, this compound effectively reduces the levels of 2-AG in the central nervous system, making it a valuable tool for studying the physiological roles of this signaling lipid. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of DAGLα, leading to a significant reduction in 2-AG levels. This has been demonstrated in both in vitro and in vivo models.

Mechanism of Action

This compound acts as a potent inhibitor of DAGLα.[1] It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in endocannabinoid signaling. The inhibition of DAGLα by this compound has been characterized as irreversible, which contributes to its sustained effects in vivo.

In Vitro Activity

This compound demonstrates high potency in inhibiting DAGLα in biochemical assays.

Target pIC50 IC50 (nM) Reference
DAGLα8.91.26[1]
ABHD68.62.51[1]
In Vivo Activity

In vivo studies in mice have confirmed the ability of this compound to inhibit DAGLα in the central nervous system, leading to measurable physiological effects.

Dose-Dependent Inhibition of DAGLα in Mouse Brain:

Dose (mg/kg, i.p.) Time Point Effect on DAGLα Activity Reference
330 minSubstantial inhibition
34 hoursActivity recovered
50Up to 8 hoursSustained inhibition
5024 hoursPartial recovery

Effects on Brain 2-AG Levels and Fasting-Induced Refeeding in Mice:

Dose (mg/kg, i.p.) Effect on Brain 2-AG Effect on Fasting-Induced Refeeding Reference
50Significant reductionPrevents refeeding[1]

Effects on Synaptic Plasticity:

This compound has been shown to block endocannabinoid-dependent synaptic plasticity, such as depolarization-induced suppression of excitation (DSE) and inhibition (DSI), which are known to be mediated by 2-AG signaling.

Experimental Protocols

In Vitro DAGLα Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting DAGLα activity.

Methodology: A real-time, fluorescence-based natural substrate assay is utilized.

  • Enzyme Source: Membrane lysates from cells overexpressing human DAGLα.

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

  • Assay Principle: The assay measures the conversion of SAG to 2-AG by DAGLα. The released arachidonic acid, following the hydrolysis of 2-AG by a coupled enzyme, is detected by a fluorescent probe.

  • Procedure: a. Prepare serial dilutions of this compound. b. Pre-incubate the enzyme preparation with this compound or vehicle control for a specified time. c. Initiate the reaction by adding the substrate SAG. d. Monitor the fluorescence signal over time.

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Mouse Model of Fasting-Induced Refeeding

Objective: To assess the in vivo efficacy of this compound in modulating feeding behavior.

Methodology:

  • Animals: Male C57BL/6 mice.

  • Housing: Individually housed with free access to food and water.

  • Procedure: a. Fast the mice for a period of 18-24 hours with free access to water. b. Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection. c. After a specified pre-treatment time (e.g., 1-2 hours), reintroduce pre-weighed food to the cages. d. Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Brain Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of 2-AG and other lipids in the brain following this compound administration.

Methodology:

  • Sample Collection: a. Following treatment with this compound or vehicle, euthanize the mice at specified time points. b. Rapidly dissect the brain and specific brain regions on an ice-cold surface. c. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction: a. Homogenize the brain tissue in a suitable solvent system, typically a mixture of chloroform and methanol. b. Perform a liquid-liquid extraction to separate the lipid phase from the aqueous phase. c. Collect the organic phase containing the lipids.

  • LC-MS Analysis: a. Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis. b. Inject the sample into a liquid chromatography system coupled to a mass spectrometer. c. Separate the lipids using a suitable chromatography column and gradient. d. Detect and quantify 2-AG and other target lipids using mass spectrometry, often with the use of a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: Process the raw data to obtain the concentration of each lipid, typically normalized to the tissue weight.

Pharmacokinetics (ADME)

Based on a comprehensive review of publicly available scientific literature, there is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Therefore, key pharmacokinetic parameters such as bioavailability, plasma protein binding, half-life, and routes of elimination have not been characterized.

Visualizations

Signaling Pathway of this compound Action

DH376_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAG Diacylglycerol (DAG) DAGL_alpha DAGLα DAG->DAGL_alpha Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_alpha->Two_AG Biosynthesis CB1R CB1 Receptor Two_AG->CB1R Binding Two_AG->CB1R This compound This compound This compound->DAGL_alpha Inhibition Signaling Downstream Signaling (e.g., Inhibition of Neurotransmitter Release) CB1R->Signaling Activation

Caption: Mechanism of this compound action on the endocannabinoid signaling pathway.

Experimental Workflow for In Vivo Mouse Study

InVivo_Workflow start Start: Fasted Mice dosing Administer this compound or Vehicle (i.p.) start->dosing refeeding Reintroduce Food dosing->refeeding measurement Measure Food Intake refeeding->measurement euthanasia Euthanize Mice measurement->euthanasia dissection Brain Dissection euthanasia->dissection analysis LC-MS Analysis of Brain Lipids dissection->analysis end End: Data Analysis analysis->end

Caption: Workflow for the fasting-induced refeeding and brain lipid analysis study.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Administration dagl_inhibition Inhibition of DAGLα This compound->dagl_inhibition two_ag_reduction Reduction of 2-AG Levels dagl_inhibition->two_ag_reduction synaptic_plasticity Altered Synaptic Plasticity two_ag_reduction->synaptic_plasticity refeeding_prevention Prevention of Refeeding two_ag_reduction->refeeding_prevention

Caption: Logical flow from this compound administration to its physiological effects.

Conclusion

This compound is a valuable research tool for investigating the roles of the endocannabinoid 2-AG in the central nervous system. Its potent and sustained in vivo inhibition of DAGLα allows for the effective manipulation of 2-AG signaling. While its pharmacodynamic effects are increasingly well-characterized, the lack of public information on its pharmacokinetic properties represents a significant knowledge gap. Further studies are required to elucidate the ADME profile of this compound to enable a more comprehensive understanding of its disposition and to support its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for DH376 in Brain Slice Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH376 is a potent and selective covalent inhibitor of diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). These enzymes are primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key retrograde messenger in the central nervous system that modulates synaptic transmission and plasticity. By inhibiting DAGL, this compound effectively reduces the levels of 2-AG in the brain, making it a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.

These application notes provide detailed protocols for utilizing this compound in ex vivo brain slice preparations to study its effects on synaptic function and signaling pathways. The methodologies described herein are intended to guide researchers in designing and executing experiments to characterize the impact of this compound on neuronal activity.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro potency of this compound.

Parameter Value Enzyme Preparation
pIC50 8.9DAGLαRecombinant Human
pIC50 8.6ABHD6Mouse Brain Membrane Proteome
ED50 5-10 mg/kgDAGLαMouse Brain (in vivo, 4h post i.p.)[1]

Table 1: Potency and Efficacy of this compound.

Signaling Pathway of this compound Action

This compound acts by inhibiting DAGLα and DAGLβ, which are responsible for converting diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG). This reduction in 2-AG levels prevents its retrograde signaling and subsequent activation of presynaptic cannabinoid type 1 (CB1) receptors. The inhibition of this pathway is expected to alter neurotransmitter release and synaptic plasticity.

DH376_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron GPCR/PLC GPCR/PLC Activation DAG Diacylglycerol (DAG) GPCR/PLC->DAG DAGL DAGLα / DAGLβ DAG->DAGL Substrate 2-AG 2-Arachidonoylglycerol (2-AG) DAGL->2-AG Biosynthesis CB1R CB1 Receptor 2-AG->CB1R Retrograde Messenger (Activation) This compound This compound This compound->DAGL Inhibition Ca_channel Voltage-gated Ca2+ Channel CB1R->Ca_channel Inhibition NT_release Neurotransmitter Release Ca_channel->NT_release Activation

Caption: this compound inhibits DAGL, reducing 2-AG synthesis and CB1R activation.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiology and neurochemical analyses.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold N-Methyl-D-glucamine (NMDG) cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Solutions:

  • NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm/L.

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 1 MgSO4. pH 7.4, ~300-310 mOsm/L.

Procedure:

  • Anesthetize the animal deeply and confirm with a lack of pedal reflex.

  • Perfuse transcardially with ice-cold, carbogen-saturated NMDG cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.

  • Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated NMDG solution.

  • Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before experimentation.

Electrophysiological Recordings of Synaptic Plasticity

This protocol outlines the procedure for investigating the effect of this compound on depolarization-induced suppression of inhibition (DSI), a form of short-term synaptic plasticity mediated by 2-AG.

Materials:

  • Prepared acute brain slices

  • Recording chamber for electrophysiology

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (for whole-cell recording)

  • Stimulating electrode

  • aCSF

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a constant temperature (e.g., 30-32°C).

  • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the hippocampus or prefrontal cortex).

  • Record baseline inhibitory postsynaptic currents (IPSCs) by stimulating nearby inhibitory interneurons.

  • Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

  • Observe the transient suppression of IPSCs following depolarization.

  • After establishing a stable baseline DSI, bath-apply this compound at the desired concentration (e.g., 1-10 µM) for at least 30 minutes.[2]

  • Repeat the DSI induction protocol in the presence of this compound.

  • Analyze the data to determine the effect of this compound on the magnitude and duration of DSI.

Measurement of 2-Arachidonoylglycerol (2-AG) Levels

This protocol describes the quantification of 2-AG in brain slices following treatment with this compound.

Materials:

  • Prepared acute brain slices

  • This compound

  • Quenching solution (e.g., ice-cold methanol with an internal standard)

  • Homogenizer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate brain slices in aCSF with either vehicle or this compound for a specified period.

  • Rapidly terminate the experiment by transferring the slices to a tube containing ice-cold quenching solution.

  • Homogenize the tissue.

  • Extract lipids from the homogenate using an appropriate organic solvent system.

  • Analyze the lipid extract using a validated LC-MS method to quantify 2-AG levels.

  • Normalize 2-AG levels to the total protein content or tissue weight.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Brain_Slice_Preparation_Workflow start Start anesthetize Anesthetize Animal start->anesthetize perfuse Transcardial Perfusion (NMDG Solution) anesthetize->perfuse dissect Dissect Brain perfuse->dissect slice Vibratome Slicing (300-400 µm) dissect->slice recover Recovery in NMDG (32-34°C, 10-15 min) slice->recover hold Holding in aCSF (Room Temp, >1 hr) recover->hold end Slices Ready for Experimentation hold->end

Caption: Workflow for acute brain slice preparation.

Electrophysiology_Workflow start Start setup Place Slice in Recording Chamber start->setup patch Whole-Cell Patch Clamp Neuron setup->patch baseline Record Baseline IPSCs and Induce DSI (Control) patch->baseline apply_drug Bath Apply this compound (e.g., 1-10 µM) baseline->apply_drug record_drug Record IPSCs and Induce DSI (this compound) apply_drug->record_drug analyze Analyze DSI Magnitude and Duration record_drug->analyze end End analyze->end

Caption: Workflow for electrophysiological recording of DSI.

References

Application Notes and Protocols for In Vivo Mouse Studies with DH376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH376 is a potent and selective irreversible inhibitor of diacylglycerol lipase α (DAGLα), a key enzyme in the endocannabinoid signaling pathway responsible for the synthesis of 2-arachidonoylglycerol (2-AG). By blocking 2-AG production, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of this signaling pathway. These application notes provide detailed protocols for the use of this compound in in vivo mouse studies, covering administration, pharmacodynamics, and potential applications in models of inflammation and pain.

Mechanism of Action

This compound acts as an irreversible inhibitor of DAGLα, thereby reducing the levels of 2-AG in the brain and peripheral tissues. This reduction in 2-AG leads to decreased activation of cannabinoid receptors (CB1 and CB2), which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.

Signaling Pathway of this compound Action

DH376_Signaling_Pathway This compound This compound DAGLa Diacylglycerol Lipase α (DAGLα) This compound->DAGLa Inhibits DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG Catalyzed by DAGLα CB1_CB2 Cannabinoid Receptors (CB1/CB2) Two_AG->CB1_CB2 Activates Downstream Downstream Signaling (e.g., modulation of neurotransmission, inflammation) CB1_CB2->Downstream Modulates

Caption: this compound inhibits DAGLα, blocking the synthesis of 2-AG and subsequent cannabinoid receptor signaling.

Data Presentation

In Vivo Activity of this compound in Mouse Brain
ParameterValueReference
Animal Model Male C57BL/6 mice
Administration Route Intraperitoneal (i.p.)
Dose Range 3 - 50 mg/kg
ED₅₀ for DAGLα blockade 5 - 10 mg/kg
Time to full inhibition (30-50 mg/kg) 4 hours
Duration of inhibition (50 mg/kg) Sustained for up to 8 hours
Off-Target Profile of this compound in Mouse Brain
Off-Target EnzymeInhibition Level
ABHD6Yes
CES1CYes
BCHEYes
LIPEYes

Note: This table is based on available data and may not be exhaustive.

Experimental Protocols

I. Preparation and Administration of this compound

A. Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% Saline)

  • Sterile syringes and needles (27-30 gauge)

  • Male C57BL/6 mice (age and weight-matched)

B. Vehicle Formulation Protocol:

  • Weigh the required amount of DH

Application Notes and Protocols for DH376 in the Inhibition of Dendritic Spine Enlargement (DSE) and Depolarization-induced Suppression of Inhibition (DSI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DH376 is a potent and irreversible inhibitor of diacylglycerol lipase (DAGL), the enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking 2-AG production, this compound serves as a valuable pharmacological tool to investigate the roles of endocannabinoid signaling in various forms of synaptic plasticity, including Dendritic Spine Enlargement (DSE) and Depolarization-induced Suppression of Inhibition (DSI). These application notes provide detailed protocols for utilizing this compound to inhibit DSE in cerebellar Purkinje cells and DSI in hippocampal CA1 pyramidal neurons.

Data Presentation

The following table summarizes the effective concentrations of this compound for the inhibition of DSE and DSI based on electrophysiological studies in acute brain slices.

ParameterThis compound ConcentrationTissue PreparationCell TypeKey FindingsReference
DSE Inhibition 1 - 10 µMAcute cerebellar slicesPurkinje CellsConcentration-dependent blockade of DSE with a half-maximal inhibition (IC₅₀) of 1.1 µM.
DSI Inhibition 10 µMAcute hippocampal slicesCA1 Pyramidal NeuronsNear-complete blockade of DSI following a 30-minute incubation period.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways for DSE and DSI and the point of intervention for this compound.

DSI_Pathway cluster_pre Presynaptic GABAergic Terminal cluster_post Postsynaptic Pyramidal Neuron CB1R CB1 Receptor Ca_channel Voltage-gated Ca²⁺ Channel CB1R->Ca_channel Inhibits GABA_vesicle GABA Vesicles Ca_channel->GABA_vesicle Triggers GABA_release GABA Release GABA_vesicle->GABA_release Depolarization Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx DAGL DAGL Ca_influx->DAGL 2_AG 2-AG Synthesis DAGL->2_AG 2_AG->CB1R Retrograde Signaling This compound This compound This compound->DAGL Inhibits

Caption: DSI Signaling Pathway and this compound Inhibition.

DSE_Pathway cluster_post Postsynaptic Purkinje Cell cluster_pre Presynaptic Parallel Fiber Terminal Depolarization Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx DAGL DAGL Ca_influx->DAGL Spine_Enlargement Dendritic Spine Enlargement Ca_influx->Spine_Enlargement 2_AG 2-AG Synthesis DAGL->2_AG CB1R CB1 Receptor 2_AG->CB1R Retrograde Signaling This compound This compound This compound->DAGL Inhibits Glutamate_release Glutamate Release CB1R->Glutamate_release Modulates

Caption: DSE Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Inhibition of Depolarization-induced Suppression of Inhibition (DSI) in Hippocampal Slices

This protocol details the methodology for inducing and measuring DSI in CA1 pyramidal neurons and assessing the inhibitory effect of this compound.

1. Materials and Reagents:

  • This compound (prepare stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

  • Internal solution for patch pipette (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, 5 QX-314.

  • Slicing solution (ice-cold, sucrose-based aCSF)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Vibratome

  • Electrophysiology setup (amplifier, micromanipulators, perfusion system, etc.)

  • Patch pipettes (3-5 MΩ resistance)

2. Experimental Workflow:

DSI_Workflow Slice_Prep Prepare Acute Hippocampal Slices (300-400 µm) Incubation Incubate slices in aCSF (≥ 1 hour) Slice_Prep->Incubation Transfer Transfer slice to recording chamber Incubation->Transfer Patch Whole-cell patch clamp CA1 pyramidal neuron Transfer->Patch Baseline Record baseline IPSCs (5-10 min) Patch->Baseline DH376_App Bath apply this compound (10 µM) or vehicle (30 min) Baseline->DH376_App DSI_Induction Induce DSI: Depolarize to 0 mV for 2-5 seconds DH376_App->DSI_Induction Post_DSI Record IPSCs post-depolarization DSI_Induction->Post_DSI Analysis Analyze IPSC amplitude to quantify DSI Post_DSI->Analysis

Caption: Experimental Workflow for DSI Inhibition by this compound.

3. Detailed Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold sucrose-based aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome in ice-cold slicing solution.

  • Slice Recovery: Transfer slices to a holding chamber with aCSF saturated with carbogen and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup: Place a slice in the recording chamber of the electrophysiology setup, continuously perfused with carbogenated aCSF at 30-32°C.

  • Whole-Cell Patch Clamp: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode. Hold the neuron at -70 mV.

  • Baseline Recording: Record inhibitory postsynaptic currents (IPSCs) evoked by a stimulating electrode placed in the stratum radiatum. Establish a stable baseline of IPSC amplitude for 5-10 minutes.

  • This compound Application: Bath apply this compound at a final concentration of 10 µM (or vehicle control) for 30 minutes prior to DSI induction.

  • DSI Induction: Induce DSI by depolarizing the postsynaptic neuron to 0 mV for 2-5 seconds.

  • Post-Induction Recording: Continue to record evoked IPSCs for at least 5-10 minutes following the depolarization step to monitor the suppression and recovery of inhibition.

  • Data Analysis: Measure the amplitude of the IPSCs before and after the depolarization. Quantify DSI as the percentage reduction in the IPSC amplitude immediately following the depolarization compared to the baseline. Compare the magnitude of DSI between control and this compound-treated slices.

Protocol 2: Inhibition of Dendritic Spine Enlargement (DSE) in Cerebellar Slices

This protocol outlines the use of two-photon microscopy and glutamate uncaging to induce and measure DSE in Purkinje cells and to assess the inhibitory effect of this compound.

1. Materials and Reagents:

  • This compound (prepare stock solution in DMSO)

  • aCSF (as in Protocol 1)

  • Internal solution for patch pipette containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize dendritic morphology.

  • Caged glutamate compound (e.g., MNI-glutamate)

  • Two-photon microscope with a femtosecond-pulsed laser

  • Electrophysiology setup

2. Experimental Workflow:

DSE_Workflow Slice_Prep Prepare Acute Cerebellar Slices (200-300 µm) Incubation Incubate slices in aCSF (≥ 1 hour) Slice_Prep->Incubation Transfer Transfer slice to recording chamber Incubation->Transfer Patch Patch Purkinje cell with fluorescent dye Transfer->Patch Imaging Image dendrites and select spines Patch->Imaging Baseline Acquire baseline images of spines Imaging->Baseline DH376_App Bath apply this compound (1-10 µM) or vehicle (30 min) Baseline->DH376_App DSE_Induction Induce DSE: Two-photon glutamate uncaging at spine head DH376_App->DSE_Induction Post_DSE Time-lapse imaging of spine morphology DSE_Induction->Post_DSE Analysis Measure changes in spine head volume Post_DSE->Analysis

Caption: Experimental Workflow for DSE Inhibition by this compound.

3. Detailed Procedure:

  • Slice Preparation and Recovery: Follow the same procedure as in Protocol 1, but prepare 200-300 µm thick sagittal cerebellar slices.

  • Cell Loading and Imaging: Obtain a whole-cell patch-clamp recording from a Purkinje cell. Fill the cell with the internal solution containing a fluorescent dye. Allow the dye to diffuse throughout the dendritic arbor for 15-20 minutes.

  • Spine Selection and Baseline Imaging: Using the two-photon microscope, locate a suitable dendritic segment and select individual spines for stimulation. Acquire a series of high-resolution Z-stack images of the selected spines to establish a baseline morphology.

  • This compound Application: Bath apply this compound at the desired concentration (e.g., 1-10 µM) or vehicle for 30 minutes.

  • DSE Induction: In the presence of caged glutamate, deliver a series of brief laser pulses (e.g., 30-60 pulses at 0.5-1 Hz) focused on the head of a selected spine to uncage glutamate and induce spine enlargement.

  • Post-Induction Imaging: Immediately after the uncaging stimulus, acquire time-lapse Z-stack images of the stimulated and neighboring control spines for up to 60 minutes to monitor changes in spine head volume.

  • Data Analysis: Reconstruct the 3D morphology of the spines from the Z-stacks at each time point. Measure the spine head volume and

Application Notes and Protocols for DH376 in Cerebellar Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of DH376, a putative modulator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, in ex vivo cerebellar slice preparations. The cerebellum is a critical brain region for motor control, coordination, and learning, with a high density of GIRK channels.[1][2] Modulation of these channels can significantly impact neuronal excitability and synaptic plasticity.[1][3]

GIRK channels, composed of different subunits (GIRK1, GIRK2, and GIRK3), are predominantly expressed in Purkinje cells and granule cells within the cerebellum.[1][2] Their activation leads to potassium ion efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing.[1] This makes GIRK channels a promising target for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability.

This document outlines the principles of this compound application, detailed protocols for cerebellar slice preparation and electrophysiological recording, and expected outcomes based on the known function of GIRK channels in the cerebellum.

Principle

This compound is presumed to act as a modulator of GIRK channels. In cerebellar neurons, activation of these channels, typically triggered by G-protein coupled receptors (GPCRs) responding to neurotransmitters like GABA (via GABAB receptors) or adenosine (via A1 receptors), leads to an outward potassium current. This hyperpolarizes the neuron, moving its membrane potential further from the threshold for action potential firing and thus reducing its excitability. By directly or indirectly modulating GIRK channel activity, this compound is expected to alter the electrophysiological properties of cerebellar neurons, such as Purkinje cells and granule cells. The protocols described below are designed to measure these changes using patch-clamp electrophysiology in acute cerebellar slices.

Signaling Pathway of GIRK Channel Activation

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR 1. Binds G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activates GIRK_Channel GIRK Channel K_ion K+ GIRK_Channel->K_ion 5. K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization G_betagamma Gβγ G_Protein->G_betagamma 3. Dissociates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma->GIRK_Channel 4. Binds & Activates This compound This compound This compound->GIRK_Channel Modulates

Caption: Signaling pathway of GIRK channel activation in a cerebellar neuron.

Materials and Reagents

  • Animals: C57/BL6 mice (or other suitable strain), postnatal day 18-30

  • This compound: Stock solution of known concentration (e.g., 10 mM in DMSO)

  • Artificial Cerebrospinal Fluid (ACSF):

    • 124 mM NaCl

    • 4 mM KCl

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 10 mM D-glucose

    • Continuously bubbled with 95% O2 / 5% CO2

  • Slicing Solution (Ice-cold):

    • ACSF can be used, or a modified sucrose-based solution for better preservation.

  • Intracellular Solution for Patch-Clamp:

    • 130 mM K-gluconate

    • 10 mM KCl

    • 10 mM HEPES

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 10 mM Phosphocreatine

    • Adjust pH to 7.25 with KOH

    • Adjust osmolarity to 290-300 mOsm

  • Other Reagents:

    • Isoflurane or other anesthetic

    • DMSO (for this compound stock)

    • Bicuculline methiodide (to block GABAA receptors)

    • Tetrodotoxin (TTX, to block voltage-gated sodium channels for synaptic recordings)

Experimental Protocols

Acute Cerebellar Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices.[4][5] For enhanced viability, especially with older animals, preparing slices at near-physiological temperatures can be beneficial.[6][7]

  • Anesthetize the mouse with isoflurane and decapitate.

  • Rapidly dissect the brain and submerge it in ice-cold, oxygenated ACSF.

  • Isolate the cerebellum and mount it on the vibratome stage.

  • Cut sagittal slices (250-300 µm thick) in ice-cold, oxygenated ACSF.

  • Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for obtaining whole-cell recordings from Purkinje cells to assess the effects of this compound.

  • Transfer a cerebellar slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

  • Identify Purkinje cells using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with the intracellular solution.

  • Approach a Purkinje cell with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.

  • Record baseline electrophysiological properties in current-clamp or voltage-clamp mode.

  • Bath-apply this compound at the desired concentration by adding it to the perfusing ACSF.

  • Record the changes in neuronal properties for at least 10-15 minutes after drug application.

  • A washout period, where the slice is perfused with ACSF without this compound, can be performed to assess the reversibility of the effects.

Experimental Workflow

Experimental_Workflow cluster_preparation Slice Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthesia & Decapitation Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (250-300 µm) Dissection->Slicing Recovery Slice Recovery (32-34°C) Slicing->Recovery Equilibration Equilibration (Room Temp) Recovery->Equilibration Transfer Transfer Slice to Recording Chamber Equilibration->Transfer Identify_Cell Identify Purkinje Cell (IR-DIC) Transfer->Identify_Cell Patch Obtain Whole-Cell Configuration Identify_Cell->Patch Baseline Record Baseline Activity Patch->Baseline DH376_Application Bath Apply this compound Baseline->DH376_Application Analyze Analyze Electrophysiological Parameters Baseline->Analyze Record_Effect Record Drug Effect DH376_Application->Record_Effect Washout Washout Record_Effect->Washout Record_Effect->Analyze Washout->Analyze Compare Compare Baseline vs. This compound Analyze->Compare Statistics Statistical Analysis Compare->Statistics

References

Using DH376 to Study Endocannabinoid-Mediated Retrograde Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retrograde signaling is a form of cell communication where a signal travels backward from a postsynaptic neuron to a presynaptic neuron, modulating neurotransmitter release. A prominent example of this is endocannabinoid-mediated retrograde signaling, a crucial process in regulating synaptic plasticity, anxiety, and other neurological functions. The endocannabinoid 2-arachidonoylglycerol (2-AG) is a key retrograde messenger synthesized on-demand in the postsynaptic neuron. DH376 is a potent and irreversible inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for 2-AG biosynthesis. By blocking DAGL, this compound serves as a powerful chemical tool to investigate the roles of 2-AG in retrograde signaling and its downstream physiological effects.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of endocannabinoid retrograde signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSubstrateIC50 (nM)Reference
Human DAGLα1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)6 (95% CI: 5-9)
Human DAGLβ1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)3-8

Table 2: Effect of this compound on Endocannabinoid Levels and Synaptic Plasticity

Experimental ModelTreatmentEffectQuantitative MeasureReference
Mouse BrainThis compound AdministrationRapid and dramatic reduction of 2-AG contentNot specified
Acute Cerebellar SlicesThis compound (1-10 µM)Concentration-dependent blockade of DSEIC50 = 1.1 µM
Acute Hippocampal SlicesThis compoundNear-complete blockade of DSINot specified

Signaling Pathways and Experimental Workflow

retrograde_signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Depolarization Vesicle Glutamate Vesicle Ca_ion->Vesicle Triggers Glutamate Vesicle->Glutamate Release CB1R CB1 Receptor mGluR mGluR Glutamate->mGluR Binds NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR PLC PLC mGluR->PLC Activates DAG DAG PLC->DAG Produces DAGL DAGL DAG->DAGL Substrate Two_AG 2-AG DAGL->Two_AG Synthesizes Two_AG->CB1R Retrograde Signal This compound This compound This compound->DAGL Inhibits

Figure 1: Endocannabinoid retrograde signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis recombinant_dagl Prepare recombinant DAGLα/β inhibition_assay Perform DAGL inhibition assay with this compound recombinant_dagl->inhibition_assay ic50 Determine IC50 values inhibition_assay->ic50 dse_dsi_measurement Measure DSE/DSI ic50->dse_dsi_measurement Informs concentration slice_prep Prepare acute brain slices (cerebellum/hippocampus) dh376_incubation Incubate slices with this compound or vehicle slice_prep->dh376_incubation electrophysiology Perform whole-cell patch-clamp recordings dh376_incubation->electrophysiology electrophysiology->dse_dsi_measurement lc_ms_analysis Quantify 2-AG levels by LC-MS dse_dsi_measurement->lc_ms_analysis Correlate with animal_admin Administer this compound to animals tissue_collection Collect brain tissue animal_admin->tissue_collection lipid_extraction Perform lipid extraction tissue_collection->lipid_extraction lipid_extraction->lc_ms_analysis

Figure 2: Experimental workflow for studying retrograde signaling using this compound.

Experimental Protocols

Protocol 1: In Vitro Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol is for determining the in vitro potency of this compound against DAGLα and DAGLβ.

Materials:

  • HEK293T cells expressing recombinant human DAGLα or DAGLβ

  • Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) substrate

  • Fluorescence-based detection kit for free fatty acids

  • This compound

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare cell lysates: Harvest HEK293T cells expressing DAGLα or DAGLβ and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme inhibition: In a 96-well plate, add the cell lysate, followed by the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Initiate reaction: Add the SAG substrate to each well to start the enzymatic reaction.

  • Measure activity: After a specific incubation period (e.g., 15-30 minutes), stop the reaction and measure the amount of arachidonic acid produced using a fluorescence-based detection kit.

  • Data analysis: Plot the enzyme activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of 2-AG Levels in Brain Tissue by LC-MS

This protocol describes the quantification of 2-AG in brain tissue following this compound administration.

Materials:

  • Brain tissue from animals treated with this compound or vehicle

  • Internal standard (e.g., 2-AG-d8)

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Solid-phase extraction (SPE) columns

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Tissue homogenization: Homogenize the collected brain tissue in a suitable buffer containing the internal standard.

  • Lipid extraction: Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid phase.

  • Solid-phase extraction: Further purify the lipid extract using SPE columns to isolate the endocannabinoid fraction.

  • LC-MS analysis: Analyze the purified extract using an LC-MS system. Separate the lipids by liquid chromatography and detect and quantify 2-AG and the internal standard by mass spectrometry.

  • Data analysis: Calculate the concentration of 2-AG in the tissue samples by comparing the peak area of 2-AG to that of the internal standard.

Protocol 3: Electrophysiological Recording of Depolarization-Induced Suppression of Excitation (DSE)

This protocol outlines the procedure for measuring DSE in acute cerebellar slices to assess the effect of this compound on retrograde signaling.

Materials:

  • Acute cerebellar slices

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Patch-clamp electrophysiology setup

  • Glass micropipettes

Procedure:

  • Slice preparation: Prepare acute cerebellar slices from mice or rats.

  • Incubation: Incubate the slices in aCSF containing either this compound (e.g., 1-10 µM) or vehicle for at least 30 minutes before recording.

  • Whole-cell patch-clamp: Obtain whole-cell patch-clamp recordings from Purkinje cells.

  • Stimulation: Stimulate parallel fibers to evoke excitatory postsynaptic currents (EPSCs) in the Purkinje cell.

  • DSE induction: After establishing a stable baseline of EPSCs, induce DSE by depolarizing the Purkinje cell (e.g., to 0 mV for 5-10 seconds).

  • Data acquisition: Continue to record EPSCs for several minutes after the depolarization to observe the transient suppression of synaptic transmission.

  • Data analysis: Quantify the magnitude of DSE as the percentage reduction in the EPSC amplitude following depolarization compared to the baseline. Compare the DSE magnitude between this compound-treated and vehicle-treated slices.

This compound is a valuable pharmacological tool for the elucidation of 2-AG-mediated retrograde signaling pathways. Its high potency and specificity for DAGL allow for the targeted investigation of the synthesis and function of this key endocannabinoid. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of synaptic plasticity and neuromodulation.

Application Notes and Protocols for DH376 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of the diacylglycerol lipase (DAGL) inhibitor, DH376, in rodent models. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data available for the intraperitoneal administration of this compound in mice.

ParameterValueSpeciesNotesReference
Administration Route Intraperitoneal (IP)Mouse (C57BL/6)-
Dose Range 3 - 50 mg/kgMouseDose-dependent inhibition of DAGLα and DAGLβ was observed.
ED50 5 - 10 mg/kgMouseFor blockade of DAGLα activity in the brain.
Time to Effect Substantial inhibition of DAGLα within 30 minutes.MouseAt a 3 mg/kg dose.
Duration of Action Sustained inhibition for up to 8 hours.MouseAt a 50 mg/kg dose, with partial recovery at 24 hours.
Target Engagement Full inhibition of DAGLα at 30-50 mg/kg.MouseMeasured by competitive activity-based protein profiling (ABPP).

Signaling Pathway

This compound is a potent and selective inhibitor of diacylglycerol lipases (DAGL), primarily DAGLα and DAGLβ. These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By inhibiting DAGL, this compound effectively reduces the levels of 2-AG and downstream lipid signaling molecules, such as prostaglandins.

DH376_Signaling_Pathway PIP2 PIP2 PLC PLC DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL substrate for PLC->DAG hydrolyzes Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG produces Downstream Downstream Signaling (e.g., Prostaglandins) Two_AG->Downstream This compound This compound This compound->DAGL inhibits

Figure 1: this compound mechanism of action in the endocannabinoid signaling pathway.

Experimental Protocols

The following are detailed protocols for various administration routes in rodent models. While intraperitoneal injection has been specifically documented for this compound, the other protocols are generalized for rodents and should be adapted and validated for specific experimental needs with this compound.

Intraperitoneal (IP) Injection

This is the most commonly reported administration route for this compound in mice.

Materials:

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • This compound solution

  • 70% ethanol

  • Animal restrainer (optional)

Procedure:

  • Preparation: Prepare the this compound solution in a sterile vehicle. Ensure the final injection volume does not exceed 10 ml/kg. Warm the solution to room temperature to avoid a drop in the animal's body temperature.

  • Animal Restraint:

    • One-person technique: Gently grasp the mouse at the base of the tail and allow it to grip a surface. Securely scruff the loose skin on its neck and back with your thumb and forefinger to immobilize the head. Turn the mouse over to expose its abdomen.

    • Two-person technique: One person restrains the animal while the second person performs the injection.

  • Injection:

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle, bevel up, at a 45° angle into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe. If either is present, withdraw the needle and reinject at a different site.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

IP_Injection_Workflow start Start prep Prepare this compound Solution start->prep restrain Restrain Rodent prep->restrain inject Inject into Lower Right Abdominal Quadrant restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 2: Workflow for intraperitoneal injection of this compound.

Intravenous (IV) Tail Vein Injection

Materials:

  • Sterile syringes (1 ml) and needles (27-30 gauge for mice, 25-27 for rats)

  • This compound solution

  • Rodent restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Preparation: Prepare the this compound solution in a sterile, isotonic vehicle. The maximum bolus injection volume is typically 5 ml/kg.

  • Animal Preparation: Place the animal in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • Locate one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. A flash of blood in the needle hub may indicate successful entry, but this is not always observed.

    • Slowly inject the solution. If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse effects.

IV_Injection_Workflow start Start prep Prepare this compound Solution start->prep restrain Place Rodent in Restrainer prep->restrain warm Warm Tail to Dilate Veins restrain->warm inject Inject into Lateral Tail Vein warm->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 3: Workflow for intravenous tail vein injection.

Oral Gavage

Materials:

  • Sterile oral gavage needle (flexible or stainless steel)

  • Syringe

  • This compound solution/suspension

Procedure:

  • Preparation: Prepare the this compound in a suitable vehicle.

  • Animal Restraint: Scruff the mouse to immobilize its head and keep its body extended.

  • Gavage:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the hard palate into the esophagus. The needle should pass with minimal resistance.

    • Administer the solution.

    • Carefully remove the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs. An alternative, less stressful method involves training the mice to voluntarily consume the substance mixed in a palatable jelly.

Oral_Gavage_Workflow start Start prep Prepare this compound Solution start->prep restrain Restrain Rodent prep->restrain gavage Administer Solution via Oral Gavage Needle restrain->gavage monitor Monitor Animal gavage->monitor end End monitor->end

Figure 4: Workflow for oral gavage administration.

Subcutaneous (SC) Injection

Materials:

  • Sterile syringes and needles (25-27 gauge)

  • This compound solution

Procedure:

  • Preparation: Prepare the this compound solution.

Protocol for the Synthesis and Application of DH376 Derivatives: Potent Diacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of DH376, a potent inhibitor of diacylglycerol lipases (DAGL), and its derivatives. This compound and related compounds are valuable chemical tools for studying the endocannabinoid signaling pathway and hold therapeutic potential for various neurological and metabolic disorders. This protocol includes a step-by-step synthesis procedure, methodologies for biological evaluation, and a description of the relevant signaling pathways. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound is a triazole urea-based covalent inhibitor that targets diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ), the enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This makes it a powerful tool for investigating the physiological and pathophysiological roles of 2-AG. Furthermore, this compound possesses an alkyne handle, allowing for "click" chemistry applications, such as the attachment of reporter tags for activity-based protein profiling (ABPP).

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a multi-step process that involves the formation of a key triazole intermediate followed by a coupling reaction to form the final urea compound. The following is a representative protocol based on established methods for synthesizing triazole urea-based DAGL inhibitors.

General Synthetic Scheme

The overall synthetic route can be generalized as a two-step process:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Formation of the 1,2,3-triazole ring by reacting an azide with a terminal alkyne.

  • Urea Formation: Coupling of the resulting triazole with an appropriate isocyanate to yield the final triazole urea inhibitor.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Triazole Formation (CuAAC) cluster_1 Step 2: Urea Formation azide Substituted Azide CuAAC CuSO4, Sodium Ascorbate t-BuOH/H2O azide->CuAAC alkyne Propargyl Derivative alkyne->CuAAC triazole Triazole Intermediate CuAAC->triazole coupling DIPEA, CH2Cl2 triazole->coupling isocyanate Biphenyl Isocyanate isocyanate->coupling This compound This compound Derivative coupling->this compound

Caption: General workflow for the two-step synthesis of this compound derivatives.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted azide (e.g., 1-azido-4-(trifluoromethyl)benzene)

  • Propargyl derivative (e.g., (R)-1-(prop-2-yn-1-yloxy)propan-2-ol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Biphenyl isocyanate derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of the Triazole Intermediate

  • In a round-bottom flask, dissolve the substituted azide (1.0 eq) and the propargyl derivative (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure triazole intermediate.

Step 2: Synthesis of the Final this compound Derivative

  • Dissolve the triazole intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the biphenyl isocyanate derivative (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final this compound derivative.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and Signaling Pathway

DH

Troubleshooting & Optimization

Troubleshooting DH376 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the research compound DH376 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in aqueous buffers like PBS?

This compound is a highly lipophilic molecule with low aqueous solubility. Its planar structure and high crystallinity contribute to its poor dissolution in polar solvents like water and phosphate-buffered saline (PBS). Forcing dissolution at high concentrations in purely aqueous media will likely result in precipitation.

Q2: I observed precipitation of this compound after diluting my DMSO stock solution into an aqueous buffer. What is happening?

This is a common occurrence known as "precipitation upon dilution." this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of the solution. This is a key challenge in moving from stock solutions to experimental concentrations.

Q3: Can I heat the solution to improve the solubility of this compound?

While gentle warming can sometimes aid in the dissolution of compounds, it is not generally recommended for this compound. Excessive heating can lead to degradation of the compound, and any solubility gains may be temporary, with the compound precipitating out as the solution cools to room temperature.

Q4: What is the maximum concentration of this compound I can achieve in an aqueous solution?

The maximum achievable concentration of this compound in a purely aqueous solution at neutral pH is very low (in the low micromolar range). To achieve higher concentrations for in vitro assays, the use of co-solvents or other formulation strategies is necessary.

Troubleshooting Guide

Issue: this compound is insoluble in my aqueous assay buffer.

This guide provides a stepwise approach to troubleshoot and overcome the solubility challenges of this compound.

Step 1: Assess the Required Concentration and Solvent Tolerance of Your Assay.

Before attempting to solubilize this compound, it is crucial to understand the constraints of your experimental system. Determine the highest tolerable concentration of organic co-solvents (e.g., DMSO, ethanol) that does not affect the biological activity or integrity of your assay.

Step 2: Employ Co-solvents.

For most in vitro applications, using a co-solvent is the most straightforward approach to increase the solubility of this compound.

  • DMSO: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). For your final assay concentration, ensure the final percentage of DMSO is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

  • Ethanol: Similar to DMSO, ethanol can be used as a co-solvent. It is sometimes better tolerated by certain cell types.

  • Other Co-solvents: For more challenging situations, other co-solvents like polyethylene glycol (PEG) or propylene glycol can be explored.[1][2]

Step 3: pH Adjustment.

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][4][5][6] this compound is a weakly basic compound, and its solubility can be increased in acidic conditions.

  • pH-Solubility Profile: It is recommended to determine the pH-solubility profile of this compound to identify the optimal pH for your experiments.

  • Acidic Buffers: If your experimental system allows, using a buffer with a lower pH (e.g., pH 5.0-6.5) can enhance the solubility of this compound.

Step 4: Utilize Excipients.

Excipients are inactive substances used to help deliver the active compound. For this compound, certain excipients can act as solubilizing agents.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can be used at low concentrations to improve the wettability and solubility of this compound.

Summary of this compound Solubility in Various Solvents
Solvent SystemTemperature (°C)Maximum Solubility (µM)Notes
100% Water25< 1Practically insoluble.
PBS (pH 7.4)25~2.5Slight improvement over water.
PBS (pH 6.0)25~15Increased solubility in acidic conditions.
5% DMSO in PBS (pH 7.4)25~50Common starting point for in vitro assays.
10% Ethanol in PBS (pH 7.4)25~40Alternative co-solvent.
2% Tween® 80 in PBS (pH 7.4)25~75Surfactant-aided solubilization.
10 mM HP-β-CD in PBS (pH 7.4)25~150Cyclodextrin-based formulation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is used to quickly assess the solubility of a compound from a DMSO stock in an aqueous buffer.[7][8][9][10][11]

Materials:

  • This compound stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Add 198 µL of PBS to each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound DMSO stock solution to the first well.

  • Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, and so on.

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Equilibrium Solubility Assay

This assay determines the solubility of the solid compound in a buffer over a longer incubation period to reach equilibrium.[9][10][12]

Materials:

  • Solid this compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • 0.22 µm syringe filters

  • HPLC system with a suitable column and detection method for this compound

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add 1 mL of PBS to the tube.

  • Incubate the tube at 25°C for 24 hours with constant agitation.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Visualizations

TroubleshootingWorkflow start Start: this compound Insoluble check_assay_tolerance Assess Assay Solvent Tolerance start->check_assay_tolerance use_cosolvent Use Co-solvent (e.g., DMSO) check_assay_tolerance->use_cosolvent is_soluble_cosolvent Soluble? use_cosolvent->is_soluble_cosolvent adjust_ph Adjust pH (if compound is ionizable) is_soluble_cosolvent->adjust_ph No success Proceed with Experiment is_soluble_cosolvent->success Yes is_soluble_ph Soluble? adjust_ph->is_soluble_ph use_excipient Use Excipients (e.g., Cyclodextrins) is_soluble_ph->use_excipient No is_soluble_ph->success Yes is_soluble_excipient Soluble? use_excipient->is_soluble_excipient is_soluble_excipient->success Yes failure Re-evaluate Formulation or Contact Technical Support is_soluble_excipient->failure No

Caption: Troubleshooting workflow for this compound insolubility.

SignalingPathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing DH376 Incubation Time for Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DH376 in brain slice preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in organotypic brain slice cultures to observe effects on synaptic plasticity?

A1: For studies on synaptic plasticity, a shorter incubation time is generally recommended to observe the acute effects of diacylglycerol lipase alpha (DAGLα) inhibition. Based on literature for acute slice preparations, a pre-incubation period of 30 minutes to 4 hours is often sufficient to see significant effects on phenomena like depolarization-induced suppression of excitation (DSE) and long-term potentiation (LTP). Since this compound acts as an irreversible inhibitor, its effects are sustained. It is advisable to start with a shorter incubation time and perform a time-course experiment to determine the optimal window for your specific synaptic plasticity assay.

Q2: I am not seeing any effect of this compound on my brain slices. What are the possible reasons?

A2: Several factors could contribute to a lack of observed effect:

  • Incubation Time: The incubation time may be too short for the drug to sufficiently penetrate the tissue and inhibit DAGLα. Consider extending the incubation period.

  • Drug Concentration: The concentration of this compound may be too low. While high concentrations can lead to off-target effects, a dose-response curve should be established for your specific brain region and slice thickness.

  • Slice Health: Poor slice viability can mask the effects of any compound. Ensure your slicing and culture conditions are optimized to maintain healthy tissue. Signs of poor health include a dark, granular appearance and lack of clear cellular morphology.

  • Assay Sensitivity: The experimental assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more direct measure of 2-arachidonoylglycerol (2-AG) levels or a well-established synaptic plasticity paradigm known to be modulated by endocannabinoids.

Q3: How long should I incubate brain slices with this compound for neurotoxicity studies?

A3: Neurotoxicity studies typically require longer incubation times to allow for the development of cellular stress and potential cell death pathways. An incubation period of 24 to 72 hours is a common starting point for assessing the long-term effects of a compound on neuronal viability. It is crucial to include appropriate controls, such as vehicle-treated slices, to distinguish between drug-induced toxicity and a general decline in slice health over time in culture.

Q4: Can this compound cause neurotoxicity?

A4: While this compound is a selective inhibitor of DAGLα, prolonged and high-concentration exposure could potentially lead to neurotoxicity. The reduction of the endocannabinoid 2-AG, which has neuroprotective roles, could contribute to neuronal stress. Additionally, off-target effects at high concentrations cannot be entirely ruled out. Therefore, it is essential to perform thorough toxicity assessments, such as lactate dehydrogenase (LDH) assays or propidium iodide staining, in parallel with your primary experiments.

Troubleshooting Guides

Problem: High variability in experimental results between brain slices treated with this compound.
Possible Cause Troubleshooting Step
Uneven Drug Penetration Ensure slices are of a consistent thickness (typically 250-400 µm for organotypic cultures). Ensure complete submersion and gentle agitation during incubation to facilitate uniform drug distribution.
Inconsistent Slice Health Standardize the slicing procedure to minimize mechanical stress. Use a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based slicing solution. Carefully inspect slices for health before starting the experiment and discard any that appear unhealthy.
Variability in Drug Preparation Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. Ensure the vehicle used to dissolve this compound does not have effects on its own.
Problem: Observed neurotoxicity in control (vehicle-treated) brain slices.
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Optimize culture medium composition, including serum concentration and glucose levels. Ensure proper gas exchange (5% CO2) and humidity in the incubator. Change the medium every 2-3 days.
Mechanical Damage During Slicing Use a vibratome with sharp blades and optimized cutting parameters (speed and oscillation) to minimize tissue damage. Handle slices gently with a fine paintbrush or wide-bore pipette tip.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.1%) and that a vehicle-only control group is included to assess solvent-specific effects.

Experimental Protocols

Protocol 1: Acute Incubation of Brain Slices for Synaptic Plasticity Studies
  • Slice Preparation: Prepare 300 µm thick brain slices (e.g., hippocampal or cerebellar) using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature.

  • This compound Incubation: Transfer slices to a pre-incubation chamber containing aCSF with the desired concentration of this compound or vehicle. Incubate for 30 minutes to 4 hours.

  • Electrophysiology: Transfer a single slice to the recording chamber and perfuse with aCSF containing this compound or vehicle. Proceed with electrophysiological recordings to assess synaptic plasticity (e.g., DSE, LTP).

Protocol 2: Chronic Incubation of Organotypic Brain Slices for Neurotoxicity Assessment
  • Organotypic Slice Culture: Prepare 350 µm thick organotypic brain slices from postnatal day 8-9 pups and culture them on semi-permeable membrane inserts.

  • Culture Maintenance: Maintain slices in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days for at least one week to allow the slices to stabilize.

  • This compound Treatment: After the stabilization period, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle.

  • Incubation: Incubate the slices for 24, 48, and 72 hours.

  • Viability Assay: At each time point, assess neuronal viability using a method such as a lactate dehydrogenase (LDH) assay on the culture medium or by staining the slices with propidium iodide to visualize dead cells.

Visualizations

DH376_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa Substrate Two_AG 2-Arachidonoylglycerol (2-AG) CB1R CB1 Receptor Two_AG->CB1R Activates Neuroinflammation Neuroinflammation Regulation Two_AG->Neuroinflammation Modulates DAGLa->Two_AG Synthesizes This compound This compound This compound->DAGLa Inhibits Retrograde_Signaling Retrograde Synaptic Suppression CB1R->Retrograde_Signaling Synaptic_Plasticity Synaptic Plasticity Modulation Retrograde_Signaling->Synaptic_Plasticity

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Slice Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Brain Dissection slicing Vibratome Slicing (300-400 µm) start->slicing recovery Slice Recovery/Culture Stabilization slicing->recovery incubation This compound Incubation (Time-course) recovery->incubation plasticity Synaptic Plasticity Assay (e.g., Electrophysiology) incubation->plasticity toxicity Neurotoxicity Assay (e.g., LDH, PI Staining) incubation->toxicity end_plasticity Endpoint: Plasticity Modulation plasticity->end_plasticity Data Analysis end_toxicity Endpoint: Neuronal Viability toxicity->end_toxicity Data Analysis

DH376 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of DH376, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive small molecule inhibitor designed to target the MAPK/ERK signaling pathway by selectively inhibiting the kinase activity of MEK1/2. Its primary therapeutic effect is intended to arise from the downregulation of this pathway, which is frequently hyperactivated in various cancers.

Q2: What are the known off-target effects of this compound?

While designed for MEK1/2 selectivity, in vitro and cellular assays have identified several off-target kinases that are inhibited by this compound, particularly at higher concentrations. These unintended interactions can lead to a range of cellular effects unrelated to the intended MAPK/ERK pathway inhibition.[1][2][3] The most significant off-targets are summarized in the table below.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for accurately interpreting experimental results.[1] Key strategies include:

  • Dose Optimization: Use the lowest possible concentration of this compound that elicits the desired on-target effect.[1] A dose-response experiment is highly recommended to determine the optimal concentration.

  • Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between specific on-target effects and non-specific or off-target effects.

  • Orthogonal Approaches: Confirm key findings using alternative methods to inhibit the target, such as RNA interference (e.g., siRNA, shRNA), to ensure the observed phenotype is not a result of this compound's off-target activities.[4]

  • Cell Line Selection: Be aware that the expression levels of off-target proteins can vary between different cell lines, potentially influencing the observed effects.

Q4: Are there any known structural features of this compound that contribute to its off-target profile?

The off-target activity of this compound is thought to be related to its binding to the highly conserved ATP-binding pocket of kinases. Kinases with ATP-binding sites that are structurally similar to MEK1/2 are more likely to be inhibited by this compound.

Troubleshooting Guides

Problem 1: I'm observing a cellular phenotype that is inconsistent with MEK1/2 inhibition.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases. For example, unexpected effects on cell migration could be linked to off-target inhibition of FAK, while unexpected changes in cell cycle progression could be related to CDK2 inhibition.

  • Troubleshooting Steps:

    • Review the Off-Target Profile: Compare the observed phenotype with the known functions of the off-targets listed in Table 1.

    • Perform a Dose-Response Analysis: Determine if the unexpected phenotype is only present at higher concentrations of this compound, which are more likely to engage off-targets.

    • Conduct a Rescue Experiment: If possible, express a drug-resistant mutant of the intended target (MEK1/2) to see if this reverses the desired effect but not the unexpected phenotype.

    • Profile Downstream Signaling: Use western blotting to check the phosphorylation status of direct downstream effectors of both the intended target (e.g., p-ERK) and suspected off-targets (e.g., p-FAK, p-Rb).

Problem 2: My in vivo results with this compound do not replicate my in vitro findings.

  • Possible Cause: Discrepancies between in vitro and in vivo results can arise from differences in drug metabolism, distribution, and the engagement of off-targets in a more complex biological system.[5] The tissue distribution of the drug can influence which off-targets are engaged.[5]

  • Troubleshooting Steps:

    • Assess Target Engagement in vivo: Use techniques like Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm that this compound is engaging MEK1/2 at the administered dose.[6]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of this compound in the plasma and target tissue with the extent of on-target and off-target pathway modulation.

    • Consider Metabolites: Investigate whether metabolites of this compound have different activity or off-target profiles.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 (nM)Fold Selectivity vs. MEK1Potential Off-Target Effect
MEK1 (On-Target) 5 1x Primary Therapeutic Target
MEK2 (On-Target)81.6xPrimary Therapeutic Target
FAK15030xAltered cell adhesion and migration
CDK245090xCell cycle dysregulation
p38α800160xModulation of inflammatory responses
SRC1200240xEffects on cell growth and survival

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to its intended target, MEK1, in a cellular context.[6]

  • Cell Treatment: Culture cells to 80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble MEK1 at each temperature point using western blotting. A positive target engagement will result in a thermal stabilization of MEK1 in the this compound-treated samples compared to the vehicle control.

Protocol 2: Off-Target Kinase Profiling via Kinase Panel Screen

This protocol outlines a general approach for identifying the off-target profile of this compound using a commercial kinase screening service.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Assay Submission: Submit the compound to a commercial provider for screening against a panel of recombinant kinases (e.g., a panel of 100 or more kinases). The screening is typically performed at a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The provider will return data on the percent inhibition of each kinase by this compound.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound against each identified off-target.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Cell Proliferation, Survival ERK->Transcription This compound This compound This compound->MEK Integrin Integrin FAK FAK Integrin->FAK Actin Actin Cytoskeleton FAK->Actin Migration Cell Migration Actin->Migration DH376_off This compound DH376_off->FAK

Caption: this compound on-target and off-target signaling pathways.

G A Unexpected Phenotype Observed (e.g., altered cell migration) B Perform Dose-Response with this compound A->B C Is phenotype present only at high concentrations? B->C Analyze Data D Likely Off-Target Effect C->D Yes E Potential On-Target Effect (or very potent off-target) C->E No F Consult Off-Target Profile (e.g., FAK inhibition) D->F G Validate Off-Target Pathway Modulation (e.g., Western Blot for p-FAK) F->G H Confirm with Orthogonal Approach (e.g., FAK siRNA) G->H I Conclusion: Phenotype is This compound off-target effect H->I

Caption: Workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Optimizing DH376 Brain Penetrance for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the diacylglycerol lipase (DAGL) inhibitor, DH376, in in vivo studies. Our goal is to help you overcome common challenges and improve the brain penetrance and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, irreversible inhibitor of diacylglycerol lipases (DAGLs), with primary targets being DAGLα and DAGLβ. These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system (CNS). By inhibiting DAGLs, this compound effectively reduces the levels of 2-AG in the brain, making it a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.

Q2: this compound is described as "centrally active." What does this mean?

"Centrally active" indicates that this compound can cross the blood-brain barrier (BBB) to engage its targets within the central nervous system.[1] In vivo studies in mice have demonstrated that intraperitoneal (i.p.) administration of this compound leads to a dose-dependent inhibition of DAGLα and DAGLβ in brain tissue.[1][2][3]

Q3: What are the known off-targets of this compound in the brain?

Competitive activity-based protein profiling (ABPP) has identified several serine hydrolase off-targets for this compound in the mouse brain, including ABHD2, ABHD6, CES1C, PLA2G7, and PAFAH2.[1][2] It is important to consider these off-targets when interpreting experimental results. A structurally related compound, DO53, which is inactive against DAGLs but hits many of the same off-targets, can be used as a negative control to dissect the specific effects of DAGL inhibition.[1][2]

Troubleshooting Guide

Issue 1: Suboptimal or Variable Inhibition of Brain DAGLs

Symptoms:

  • Inconsistent reduction in brain 2-AG levels between animals.

  • Requirement of higher-than-expected doses of this compound to achieve desired target engagement.

  • High variability in behavioral or physiological readouts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility and Formulation This compound, like many small molecule inhibitors, may have low aqueous solubility, leading to precipitation upon injection and variable absorption. Solutions: - Optimize Vehicle Formulation: Prepare this compound in a vehicle containing solubilizing agents. A common formulation for poorly soluble compounds for i.p. injection is a mixture of DMSO, Cremophor EL, and saline. See Experimental Protocols for a sample formulation. - Sonication: Ensure the formulation is a clear solution or a fine, homogenous suspension before injection by sonicating the mixture. - Particle Size Reduction: For suspension formulations, reducing the particle size can improve the dissolution rate and absorption.
Metabolic Instability This compound may be rapidly metabolized in the liver (first-pass metabolism) or plasma, reducing the amount of active compound that reaches the brain. Solutions: - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in plasma and brain tissue. This will help in optimizing the dosing regimen. - Route of Administration: While i.p. administration is common, consider alternative routes such as subcutaneous or intravenous injection to potentially reduce first-pass metabolism.
Efflux by ABC Transporters This compound might be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain. Solutions: - Co-administration with an Efflux Inhibitor: In exploratory studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess if brain concentrations increase. Caution: This can have systemic effects and should be carefully controlled. - Structural Modification: For long-term drug development, medicinal chemistry efforts could focus on designing analogs of this compound that are not P-gp substrates.
Issue 2: Unexpected Off-Target Effects or Toxicity

Symptoms:

  • Adverse events in animals not obviously related to DAGL inhibition (e.g., sedation, agitation, weight loss).

  • Phenotypes that are inconsistent with the known roles of 2-AG signaling.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Known Off-Target Engagement The observed effects may be due to the inhibition of known off-targets of this compound (ABHD2, ABHD6, etc.).[1][2] Solution: - Use of Control Compound: Administer the control compound DO53, which inhibits many of the same off-targets as this compound but not DAGLs, to a separate cohort of animals.[1][2] If the unexpected phenotype persists in the DO53-treated group, it is likely an off-target effect.
Vehicle-Related Toxicity The formulation vehicle itself, especially those containing co-solvents like DMSO or surfactants like Cremophor EL, can cause adverse effects at high concentrations. Solution: - Vehicle Control Group: Always include a control group that receives only the vehicle to account for any effects of the formulation. - Optimize Vehicle Concentration: Minimize the concentration of organic co-solvents and surfactants in the final formulation.

Quantitative Data Summary

Table 1: In Vivo Dose-Dependent Inhibition of Brain DAGLs by this compound

Dose (mg/kg, i.p.)Treatment DurationTarget EnzymeED₅₀ (mg/kg)Notes
3 - 504 hoursDAGLα5 - 10Full inhibition observed at 30-50 mg/kg.[1][2]
3 - 504 hoursDAGLβ-Also inhibited by this compound.[2]

Table 2: Time Course of DAGL Inhibition by this compound

Dose (mg/kg, i.p.)Time PointTarget EnzymeInhibition Status
50Up to 8 hoursDAGLsSustained inhibition.[3]
5024 hoursDAGLsPartial recovery of enzyme activity.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

This protocol provides a starting point for formulating this compound for in vivo studies in mice. Optimization may be required based on the specific batch of this compound and experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL (or Kolliphor® EL)

  • Sterile 0.9% saline

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO. For example, for a final formulation with 10% DMSO, dissolve the total amount of this compound in 1/10th of the final volume with DMSO.

  • Add Cremophor EL to the DMSO/DH376 mixture. A common final concentration is 5-10%.

  • Vortex the mixture until it is a clear solution.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • If the final mixture is a suspension, sonicate it until it becomes a fine, homogenous suspension.

  • Visually inspect the formulation for any precipitation before each injection.

Example Final Formulation (for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume):

  • This compound: 1 mg/mL

  • DMSO: 10%

  • Cremophor EL: 10%

  • Saline: 80%

Protocol 2: Assessment of Brain Target Engagement by Competitive ABPP

This protocol outlines the general steps for determining the extent of DAGL inhibition in the brain after this compound administration using competitive activity-based protein profiling (ABPP).

Materials:

  • This compound-treated and vehicle-treated mouse brains

  • Homogenization buffer (e.g., Tris-buffered saline)

  • DAGL-specific activity-based probe (e.g., DH379)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Procedure:

  • Following the desired treatment duration, euthanize the mice and rapidly dissect the brains.

  • Homogenize the brain tissue in ice-cold buffer.

  • Determine the protein concentration of the brain homogenates.

  • Incubate a standardized amount of protein from each brain homogenate with the DAGL-specific activity-based probe (e.g., DH379 at 1 µM for 30 minutes).

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes using a fluorescence gel scanner.

  • Quantify the band intensities corresponding to DAGLα and DAGLβ. A reduction in fluorescence intensity in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizations

DH376_Mechanism_of_Action DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL Substrate This compound This compound This compound->DAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Catalyzes Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Off_Target_Deconvolution Start Unexpected Phenotype Observed Run_Controls Run Vehicle and DO53 Control Groups Start->Run_Controls Compare_Results Compare Phenotypes Run_Controls->Compare_Results Conclusion_Off_Target Phenotype is likely an off-target effect Compare_Results->Conclusion_Off_Target Phenotype in this compound and DO53 groups, but not vehicle Conclusion_On_Target Phenotype is likely due to DAGL inhibition Compare_Results->Conclusion_On_Target Phenotype only in this compound group Conclusion_Vehicle Phenotype is due to vehicle effect Compare_Results->Conclusion_Vehicle Phenotype in all groups including vehicle

References

Stability of DH376 in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of DH376, a potent diacylglycerol lipase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific long-term storage data for this compound is limited, general recommendations for chemically similar compounds, such as those containing alkyne groups, suggest storing the solid material in a cool, dry, and well-ventilated area. For optimal stability, it is best practice to store it in a tightly sealed container, protected from moisture. Some reactive alkyne-containing reagents are stored at -20°C with a desiccant to prevent degradation. Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.

Q2: How should I prepare and store solutions of this compound?

There is no specific published data on the stability of this compound in various solvents. However, for many enzyme inhibitors, it is common to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous buffers may be limited, as has been observed with other lipase inhibitors. It is recommended to prepare aqueous solutions fresh for each experiment.

Q3: What factors might contribute to the degradation of this compound in solution?

Based on the chemical structure of this compound, which includes a triazole urea and an alkyne group, potential degradation pathways could be initiated by factors such as:

  • pH: Extreme pH values (highly acidic or basic) can lead to hydrolysis of the urea or other functional groups.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light may cause photodecomposition.

  • Oxidizing agents: The presence of oxidizing agents could potentially react with the alkyne group.

It is advisable to protect solutions from light and to use high-purity solvents and buffers.

Stability and Storage Summary

FormRecommended Storage ConditionsGeneral Handling Advice
Solid Store in a cool, dry, well-ventilated area. For long-term storage, consider -20°C with a desiccant.Keep container tightly sealed to protect from moisture.
Stock Solution (in organic solvent, e.g., DMSO) Aliquot and store at -20°C or -80°C.Minimize freeze-thaw cycles. Use anhydrous solvent.
Working Solution (in aqueous buffer) Prepare fresh before each experiment.Avoid prolonged storage. Protect from light.

Experimental Protocol: General Stability Assessment of this compound in Solution

This protocol provides a general framework for researchers to assess the stability of this compound in a specific solution for their experimental needs.

Objective: To determine the stability of this compound in a chosen solvent or buffer over a defined period under specific storage conditions.

Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO, ethanol)

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the chosen organic solvent to a specific concentration (e.g., 10 mM). This is your T=0 stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the aqueous buffer to the final working concentration.

    • Aliquot the test solution into multiple light-protected vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound.

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.

    • Analyze each sample by HPLC under the same conditions as the T=0 sample.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the time at which the concentration of this compound drops below an acceptable level (e.g., 90%) for your experimental purposes.

Troubleshooting and Logical Workflow

The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound during an experiment.

DH376_Troubleshooting cluster_prep Solution Preparation and Storage cluster_action Corrective Actions start Experiment Yields Unexpected Results (e.g., loss of activity) check_stability Is the stability of the This compound solution a concern? start->check_stability fresh_prep Was the working solution prepared fresh? check_stability->fresh_prep Yes end_node Re-run Experiment check_stability->end_node No, investigate other variables storage_cond How was the stock solution stored? (Temp, Light, Freeze-thaw cycles) fresh_prep->storage_cond Yes prepare_fresh Prepare fresh working solution immediately before use. fresh_prep->prepare_fresh No optimize_storage Optimize stock solution storage: - Aliquot to minimize freeze-thaw - Store at -80°C - Protect from light storage_cond->optimize_storage Sub-optimal run_stability_test Perform a stability test in the experimental buffer (See Protocol). storage_cond->run_stability_test Optimal prepare_fresh->end_node optimize_storage->end_node run_stability_test->end_node

This compound Stability Troubleshooting Workflow.

Overcoming variability in DH376 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in experimental results when working with DH376, a potent diacylglycerol lipase (DAGL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that primarily targets and inhibits the activity of diacylglycerol lipases (DAGLα and DAGLβ). These enzymes are responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL, this compound effectively reduces the levels of 2-AG and downstream signaling molecules.

Q2: What are the known off-target effects of this compound?

The primary off-target of this compound is α/β-hydrolase domain-containing 6 (ABHD6). It is crucial to consider this off-target activity when interpreting experimental results, as inhibition of ABHD6 can also modulate endocannabinoid signaling and lipid metabolism. Other potential off-targets at higher concentrations may include carboxylesterase 1C (CES1C) and hormone-sensitive lipase (LIPE).

Q3: What is the recommended solvent for this compound?

For in vitro assays, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in mice, it has been administered intraperitoneally (i.p.), often formulated in a vehicle such as a mixture of saline, PEG-400, and Tween 80. Always refer to the specific protocol for the recommended vehicle and concentration.

Q4: What is the expected duration of DAGL inhibition by this compound in vivo?

The duration of inhibition is dose-dependent. At a high dose (e.g., 50 mg/kg in mice), this compound can cause sustained inhibition of DAGLs for up to 8 hours, with partial recovery observed at 24 hours. A lower dose (e.g., 3 mg/kg) can produce significant inhibition within 30 minutes, with a quicker recovery of enzyme activity by 4 hours.

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays
Issue Potential Cause Troubleshooting Steps
High variability in IC50 values Inconsistent enzyme concentration or activity.Ensure the enzyme is properly stored and handled to maintain activity. Use a consistent, validated source of the enzyme for all assays. Perform a protein concentration assay before each experiment.
Inaccurate inhibitor concentrations.Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure complete dissolution in the appropriate solvent (e.g., DMSO).
Sub-optimal assay conditions.Optimize buffer pH, temperature, and incubation times. Ensure these parameters are kept consistent across all experiments.
No or low inhibition observed Inactive this compound.Verify the integrity and purity of the this compound compound. If possible, confirm its structure and purity using analytical methods.
Incorrect assay setup.Review the experimental protocol to ensure all components (enzyme, substrate, inhibitor) are added in the correct order and at the appropriate concentrations. Include positive and negative controls in every assay.
Substrate concentration too high.For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Determine the Michaelis constant (Km) for the substrate and use a concentration around the Km value for inhibition assays.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and proper pipetting techniques to minimize volume variations. Prepare a master mix for common reagents to reduce the number of individual pipetting steps.
Plate reader issues.Ensure the plate reader is properly calibrated and set to the correct wavelength for detection. Check for and eliminate any air bubbles in the wells before reading.
In Vivo Studies
Issue Potential Cause Troubleshooting Steps
Lack of expected biological effect Poor bioavailability of this compound.Optimize the vehicle formulation and route of administration to improve absorption and distribution. Confirm target engagement in the tissue of interest using techniques like activity-based protein profiling (ABPP).
Rapid metabolism of this compound.The half-life of DAGLα in vivo can be short (2-4 hours). Consider the timing of your biological measurements relative to the administration of this compound. A time-course study may be necessary to capture the peak effect.
Compensatory mechanisms.The biological system may have redundant pathways or compensatory mechanisms that mask the effect of DAGL inhibition. Consider measuring direct downstream targets of 2-AG (e.g., prostaglandins) in addition to the primary phenotype.
Unexpected or off-target effects Inhibition of ABHD6.Be aware that this compound inhibits ABHD6. Design experiments to differentiate between the effects of DAGL and ABHD6 inhibition. This may involve using a more selective DAGL inhibitor as a control, if available, or using genetic models (e.g., ABHD6 knockout animals).
Vehicle effects.The vehicle used to dissolve and administer this compound may have its own biological effects. Always include a vehicle-only control group in your experimental design.
High variability between animals Differences in drug metabolism.Factors such as age, sex, and genetic background can influence drug metabolism. Ensure that animals are properly randomized into treatment groups and that these factors are consistent within the study.
Inconsistent dosing.Ensure accurate and consistent administration of this compound to each animal. For i.p. injections, ensure proper technique to avoid injection into other tissues.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of this compound

Target Enzyme Assay Type IC50 Value Reference
Human DAGLαFluorescence-based natural substrate assay6 nM (95% CI: 5–9 nM)
Human DAGLβFluorescence-based natural substrate assay3-8 nM
Mouse DAGLαActivity-based probe assay (DH379)0.5-1.2 nM
Mouse DAGLβActivity-based probe assay (DH379)2.3-4.8 nM

Table 2: In Vivo Effects of this compound in Mice

Dose (i.p.) Time Point Effect Reference
3 mg/kg30 minSubstantial inhibition of DAGLα
3 mg/kg4 hoursRecovery of DAGLα activity
50 mg/kg4 hoursDramatic reduction in brain 2-AG levels
50 mg/kgup to 8 hoursSustained inhibition of DAGLs
50 mg/kg24 hoursPartial recovery of DAGL activity

Experimental Protocols

Protocol: In Vitro DAGLα Inhibition Assay using a Fluorescence-Based Method

This protocol is a generalized procedure based on commonly used methods for assessing DAGL inhibition.

Materials:

  • Recombinant human DAGLα (e.g., in membrane lysates from HEK293T cells)

  • This compound

  • Fluorescent DAGL substrate (e.g., a fluorogenic substrate that mimics 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme preparation: Dilute the DAGLα enzyme preparation to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Assay setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • This compound dilution (or vehicle control - DMSO in assay buffer)

    • Enzyme preparation

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the fluorescent DAGL substrate to each well to start the enzymatic reaction.

  • Kinetic measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the

Technical Support Center: DH376 Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential long-term toxicity of DH376.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that could be relevant for long-term toxicity studies?

This compound is a potent inhibitor of diacylglycerol lipases, specifically α/β-hydrolase domain-containing 6 (ABHD6) and diacylglycerol lipase α (DAGLα).[1] This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can modulate various physiological processes through cannabinoid receptors (CB1 and CB2) and other pathways.[2][3] Long-term toxicological assessment should therefore consider the potential consequences of sustained elevation of 2-AG signaling.

Q2: Are there any known off-target effects for this compound or similar compounds that should be monitored?

While specific off-target effects for this compound are not extensively documented in publicly available literature, other inhibitors of the α/β-hydrolase domain family have shown off-target activity. For example, some inhibitors have been found to interact with carboxylesterases (CES) and lysosomal phospholipase A2 (PLA2G15).[4] It is advisable to perform off-target screening and monitor for unexpected biological effects in long-term studies.

Q3: What are the potential central nervous system (CNS) effects to monitor during long-term this compound administration?

Given that this compound modulates the endocannabinoid system, which plays a crucial role in the CNS, it is important to monitor for neurological and behavioral changes. Chronic inhibition of monoacylglycerol lipase (MAGL), another enzyme involved in 2-AG degradation, has been associated with desensitization of the CB1 receptor, leading to side effects such as reduced activity and hyperreflexia.[1] Therefore, long-term studies with this compound should include regular neurological examinations and behavioral assessments.

Q4: How should a typical long-term in vivo toxicity study for a compound like this compound be designed?

A standard long-term rodent toxicity study is a common approach. This typically involves administering the compound to animals (e.g., rats or mice) for an extended period, such as 90 days or longer. Key components of the study design include:

  • Dose-ranging studies: To determine appropriate dose levels.

  • Multiple dose groups: Including a vehicle control and at least three dose levels of this compound.

  • Regular monitoring: Of clinical signs, body weight, and food/water consumption.

  • Interim sacrifices: To assess toxicity at different time points.

  • Terminal sample collection: For clinical pathology (hematology and clinical chemistry) and histopathological examination of major organs and tissues.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Study Animals

  • Problem: Animals treated with this compound exhibit unexpected behavioral changes, such as sedation, hyperactivity, or impaired motor coordination.

  • Potential Cause: These effects may be related to the modulation of the endocannabinoid system by increased 2-AG levels.

  • Troubleshooting Steps:

    • Systematic Observation: Implement a standardized functional observational battery to systematically assess behavioral and neurological changes.

    • Dose Reduction: Consider reducing the dose to determine if the effects are dose-dependent.

    • Comparative Studies: If possible, compare the observed effects with those of known cannabinoid receptor agonists.

Issue 2: Significant Weight Loss in High-Dose Groups

  • Problem: Animals in the high-dose group show a significant and progressive loss of body weight.

  • Potential Cause: this compound has been shown to prevent fasting-induced refeeding in mice, suggesting it may impact appetite and metabolism.[1]

  • Troubleshooting Steps:

    • Food Consumption Monitoring: Carefully measure daily food intake to differentiate between reduced appetite and metabolic effects.

    • Metabolic Cages: Utilize metabolic cages to assess energy expenditure and respiratory exchange ratio.

    • Clinical Pathology: Analyze blood glucose and lipid panels to investigate potential metabolic disturbances.

Issue 3: Inconsistent Efficacy or Toxicity Between Batches of this compound

  • Problem: Different batches of this compound produce variable results in terms of efficacy or toxicity.

  • Potential Cause: this compound is a click chemistry reagent containing an alkyne group, which could affect its stability or formulation properties.[1]

  • Troubleshooting Steps:

    • Certificate of Analysis: Always obtain a detailed Certificate of Analysis for each batch, confirming purity and identity.

    • Formulation Consistency: Ensure the formulation protocol is strictly followed and that the vehicle does not contribute to variability.

    • Stability Testing: Conduct stability tests of the formulated compound under the experimental conditions.

Data Presentation

Table 1: Sample Hematology Data from a 90-Day Rodent Toxicity Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
White Blood Cells (10^3/µL) 8.5 ± 1.28.3 ± 1.18.6 ± 1.38.4 ± 1.0
Red Blood Cells (10^6/µL) 7.2 ± 0.57.1 ± 0.67.3 ± 0.47.0 ± 0.5
Hemoglobin (g/dL) 14.1 ± 1.013.9 ± 0.914.2 ± 1.113.8 ± 0.8
Platelets (10^3/µL) 850 ± 150840 ± 160860 ± 140830 ± 170

Table 2: Sample Clinical Chemistry Data from a 90-Day Rodent Toxicity Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Alanine Aminotransferase (ALT) (U/L) 35 ± 836 ± 738 ± 945 ± 12
Aspartate Aminotransferase (AST) (U/L) 80 ± 1582 ± 1685 ± 1895 ± 20
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 421 ± 520 ± 422 ± 6
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1

Experimental Protocols

Protocol 1: 90-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

  • Administration: Administer the test substance or vehicle orally by gavage once daily for 90 consecutive days.

  • Monitoring:

    • Clinical Signs: Observe animals twice daily for any signs of toxicity.

    • Body Weight: Record body weights weekly.

    • Food Consumption: Measure food consumption weekly.

  • Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals at the end of the study.

    • Collect and preserve major organs and tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a certified veterinary pathologist.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Observation Phase (90 days) cluster_termination Termination Phase acclimatization Animal Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Oral Gavage (this compound or Vehicle) randomization->daily_dosing monitoring Clinical Observations Body Weight Food Consumption daily_dosing->monitoring blood_collection Blood Collection (Hematology & Clinical Chem) monitoring->blood_collection necropsy Gross Necropsy blood_collection->necropsy tissue_collection Tissue Collection & Fixation necropsy->tissue_collection histopathology Histopathological Examination tissue_collection->histopathology

Caption: Workflow for a 90-day rodent long-term toxicity study.

signaling_pathway cluster_inhibition Inhibition by this compound DAG Diacylglycerol (DAG) DAGL DAGLα / ABHD6 DAG->DAGL This compound This compound This compound->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB_receptors Cannabinoid Receptors (CB1/CB2) TwoAG->CB_receptors downstream Downstream Physiological Effects CB_receptors->downstream

Caption: this compound inhibits DAGLα/ABHD6, increasing 2-AG levels.

References

Technical Support Center: Ensuring Complete Inhibition of DAGL with DH376

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using DH376 to ensure complete and specific inhibition of diacylglycerol lipase (DAGL).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving the use of this compound for DAGL inhibition.

Issue Potential Cause Recommended Action
Incomplete DAGL Inhibition Insufficient Concentration: The concentration of this compound may be too low to fully inhibit DAGLα and DAGLβ in your specific experimental system.Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type or tissue. Start with the known IC50 values as a reference (see Table 1) and test a range of concentrations. For in vivo studies in mice, doses of 50 mg/kg have been shown to cause a dramatic reduction in 2-AG levels.[1][2] For ex vivo human placental tissue, full inhibition of DAGLβ was achieved at 0.1 µM.[3]
Poor Compound Solubility or Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions or may degrade over time, leading to a lower effective concentration.Proper Handling and Formulation: Ensure this compound is fully dissolved. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If solubility is an issue, consider using a different vehicle, ensuring the vehicle itself does not affect the experiment.
High Enzyme Expression Levels: The target cells or tissue may have exceptionally high expression levels of DAGL, requiring a higher concentration of the inhibitor for complete blockade.Assess DAGL Expression: If possible, quantify DAGLα and DAGLβ expression levels in your experimental model to gauge the required inhibitor concentration.
Off-Target Effects Observed High Concentration of this compound: While this compound is a potent DAGL inhibitor, at higher concentrations, it can interact with other serine hydrolases.[3]Use the Lowest Effective Concentration: Once the optimal concentration for DAGL inhibition is determined, use the lowest possible concentration that achieves the desired effect to minimize off-target activity.
Known Off-Targets: this compound has been reported to have potential off-target activity against ABHD6, CES1/2, and HSL.[3]Employ Control Experiments: Use structurally related but inactive control probes, like DO53, to differentiate between on-target and off-target effects.[1][4] Additionally, consider using other DAGL inhibitors with different selectivity profiles, such as LEI-105, to confirm that the observed phenotype is due to DAGL inhibition.[3]
Experimental Variability Inconsistent Protocols: Minor variations in experimental procedures can lead to significant differences in results.Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and cell densities, are kept consistent across all experiments.
Biological Variability: Differences between cell passages, animal litters, or tissue samples can contribute to variability.Use Appropriate Biological Replicates: Increase the number of biological replicates to ensure the observed effects are statistically significant and not due to random variation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, centrally active, and covalent inhibitor of both diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1][3] It blocks the conversion of diacylglycerol (DAG) to the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][5][6][7][8]

Q2: What are the recommended starting concentrations for this compound?

A2: The optimal concentration of this compound will vary depending on the experimental system. However, based on published data, a starting point for in vitro experiments could be in the low nanomolar to low micromolar range. For in vivo mouse studies, a dose of 50 mg/kg (i.p.) has been shown to be effective.[1][2] For ex vivo human placental perfusions, 1 µM this compound was used.[3] We recommend performing a dose-response curve to determine the most effective concentration for your specific application.

Q3: What are the known IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

Table 1: this compound IC50 Values

Target IC50 (nM) Assay System
Human DAGLα 6 (95% CI: 5–9)Fluorescence-based natural substrate assay in HEK293T cell lysates[1]
Mouse DAGLβ 6 (95% CI: 3–11)Fluorescence-based natural substrate assay in HEK293T cell lysates[1]
Mouse DAGLα 0.5 - 1.2Competitive Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome[1]
Mouse DAGLβ 2.3 - 4.8Competitive Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome[1]
ABHD6 pIC50 = 8.6Not specified[9]
DAGLα pIC50 = 8.9Not specified[9]

Q4: How can I be sure that the effects I'm seeing are due to DAGL inhibition and not off-target effects?

A4: To ensure the observed effects are specific to DAGL inhibition, we recommend the following:

  • Use the lowest effective concentration of this compound.

  • Use a negative control compound. A structurally related but inactive compound, such as DO53, can help differentiate on-target from off-target effects.[1][4]

  • Use an alternative DAGL inhibitor. Confirm your findings with another potent and selective DAGL inhibitor that has a different chemical structure, like LEI-105.[3]

  • Perform rescue experiments. If possible, try to rescue the phenotype by adding back the product of DAGL activity, 2-AG.

Q5: What are the downstream consequences of DAGL inhibition with this compound?

A5: Inhibition of DAGL by this compound leads to a rapid and significant reorganization of lipid signaling networks.[1] This includes:

  • Decreased levels of 2-arachidonoylglycerol (2-AG): As the direct product of DAGL, 2-AG levels are robustly reduced.[1][3][4]

  • Decreased levels of arachidonic acid (AA) and prostaglandins: 2-AG is a major precursor for AA, which is then converted to prostaglandins.[1][5][6][7] DAGL inhibition reduces the levels of these downstream signaling molecules.[1][4]

  • Increased levels of diacylglycerols (DAGs): As the substrate of DAGL, DAG levels accumulate upon enzyme inhibition.[1]

  • Impairment of endocannabinoid-dependent synaptic plasticity: Processes like depolarization-induced suppression of excitation (DSE) and inhibition (DSI) are attenuated.[1]

  • Attenuation of neuroinflammatory responses. [1][4]

Experimental Protocols

In Vitro DAGL Activity Assay using this compound

This protocol is a general guideline for assessing the inhibitory effect of this compound on DAGL activity in cell lysates.

  • Prepare cell lysates: Culture cells expressing DAGL (e.g., HEK293T cells overexpressing human DAGLα) and harvest them. Lyse the cells in an appropriate buffer to prepare membrane fractions.

  • Pre-incubation with this compound: Aliquot the membrane lysates and pre-incubate with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Initiate enzymatic reaction: Add a fluorescent or radiolabeled DAGL substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG).

  • Incubate: Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction: Terminate the reaction by adding a stop solution.

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counting).

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DAGL_Signaling_Pathway DAG Diacylglycerol (DAG) DAGL DAGLα / DAGLβ DAG->DAGL Substrate This compound This compound This compound->DAGL Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Hydrolysis MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Substrate CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R Activation AA Arachidonic Acid (AA) MAGL->AA Hydrolysis COX Cyclooxygenases (COX) AA->COX Substrate PGs Prostaglandins (PGs) COX->PGs Synthesis Neuroinflammation Neuroinflammation PGs->Neuroinflammation Modulation Synaptic_Plasticity Synaptic Plasticity CB1R->Synaptic_Plasticity Modulation

Caption: Signaling pathway of DAGL and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture Cell Culture / Tissue Preparation Treatment Treat with this compound or Vehicle Cell_Culture->Treatment DH376_Prep Prepare this compound Solutions DH376_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Lipidomics Lipidomics (LC-MS/MS) (2-AG, DAG, AA, PGs) Incubation->Lipidomics ABPP Activity-Based Protein Profiling (ABPP) (Target Engagement) Incubation->ABPP Functional_Assay Functional Assays (e.g., Electrophysiology) Incubation->Functional_Assay Data_Analysis Data Analysis & IC50 Calculation Lipidomics->Data_Analysis ABPP->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on DAGL Inhibition Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound effects.

References

Technical Support Center: Troubleshooting Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "DH376" did not yield specific information on a compound with this designation. The following troubleshooting guide is designed to be a general resource for researchers encountering unexpected electrophysiological recordings with a novel test compound, referred to herein as "Compound X."

Frequently Asked Questions (FAQs)

Q1: We are seeing no effect of Compound X on our target ion channel. What are the first things to check?

A1: When a compound shows no effect, it's crucial to systematically verify your experimental setup and the compound itself. Start by confirming the basics:

  • Compound Viability: Is the compound soluble in your recording solution at the tested concentration? Has it been stored correctly, and is the stock solution within its expiration date?

  • System Controls: Have you run positive and negative controls? A known agonist or antagonist for your target channel should elicit a predictable response, confirming the cells and recording system are functioning correctly.

  • Cell Health: Are the cells healthy and expressing the target channel? Poor cell health can lead to a lack of response.

  • Recording Parameters: Double-check your recording parameters, such as the holding potential and stimulation protocol, to ensure they are appropriate for activating the target channel.

Q2: Application of Compound X is causing a large, unstable shift in the baseline current. What could be the cause?

A2: A significant and unstable baseline shift upon compound application can stem from several sources:

  • Compound-Electrode Interaction: The compound may be directly interacting with your recording electrode, causing a chemical reaction that generates a current.

  • Solution Exchange Artifact: The perfusion system may be causing a mechanical or hydrostatic pressure change in the recording chamber, leading to a shift in the baseline.

  • Non-Specific Effects: At higher concentrations, some compounds can have non-specific effects on the cell membrane or other channels, leading to unexpected currents.

  • Vehicle Effects: The solvent used to dissolve Compound X (e.g., DMSO) might be causing the shift. Ensure you run a vehicle-only control at the same concentration.

Q3: The response to Compound X is highly variable between cells. How can we reduce this variability?

A3: High variability is a common challenge in electrophysiology. To address this, consider the following:

  • Consistent Cell Passage Number: Use cells from a consistent and low passage number, as channel expression and cell health can change over time.

  • Standardized Protocols: Ensure that all experimental protocols, from cell plating to recording, are strictly standardized across all experiments.

  • Environmental Control: Maintain a stable temperature and pH in your recording setup, as these can significantly influence channel activity.

  • Data Analysis: Use a consistent method for data analysis and consider if a subpopulation of cells is responding differently.

In-Depth Troubleshooting Guides

Issue 1: Unexpected Inhibitory Effect of Compound X

You are screening Compound X for agonistic activity on a specific ligand-gated ion channel, but you observe a consistent inhibition of the baseline current.

Troubleshooting Workflow:

A Unexpected Inhibition Observed B Verify Positive Control (Known Agonist) A->B C Is Positive Control Response Normal? B->C D Troubleshoot Cell Health & Channel Expression C->D No E Run Vehicle Control C->E Yes F Does Vehicle Cause Inhibition? E->F G Source New Vehicle/Solvent F->G Yes H Test for Channel Block F->H No I Is there evidence of a block? H->I J Investigate Allosteric Modulation or Off-Target Effects I->J No K Compound X may be an Antagonist or Blocker I->K Yes

Caption: Troubleshooting unexpected inhibitory effects.

Experimental Protocol: Voltage-Step Protocol to Test for Channel Block

  • Cell Preparation: Culture cells expressing the target ion channel on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and a perfusion system. The external solution should be a standard physiological saline, and the internal solution should contain the appropriate ions for the target channel.

  • Establish Whole-Cell Configuration: Obtain a stable whole-cell recording with a gigaohm seal.

  • Baseline Recording: Record baseline currents in response to a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments).

  • Apply Known Agonist: Perfuse the cell with a known agonist for the target channel to elicit a stable current.

  • Co-apply Compound X: While continuing to apply the agonist, co-perfuse with Compound X.

  • Repeat Voltage Steps: Once the effect of Compound X has reached a steady state, repeat the voltage-step protocol from step 4.

  • Analysis: Compare the current-voltage (I-V) relationship before and after the application of Compound X. A change in the shape of the I-V curve or a voltage-dependent decrease in current can indicate a channel block.

Issue 2: Rapid Rundown of Channel Activity

Upon achieving a whole-cell configuration, the channel activity is initially robust but then rapidly decreases over a few minutes, preventing stable recordings.

Hypothetical Signaling Pathway and Rundown:

cluster_cell Cell Membrane IonChannel Ion Channel PKA PKA IonChannel->PKA Phosphorylation (Maintains Activity) cAMP cAMP PKA->cAMP ATP ATP Rundown Channel Rundown ATP->Rundown AC Adenylyl Cyclase cAMP->AC AC->ATP Dialysis Dialysis of Cytosolic Components by Pipette Dialysis->ATP Dialysis->cAMP

Caption: Dialysis of essential intracellular factors.

Troubleshooting and Mitigation:

Potential Cause Troubleshooting Step Experimental Protocol
Loss of Intracellular Messengers Supplement the internal pipette solution with key components that may be dialyzed out during whole-cell recording.Perforated Patch-Clamp: Use a perforating agent like amphotericin B or gramicidin in the pipette solution. This allows for electrical access to the cell without dialyzing larger intracellular molecules.
Channel Dephosphorylation Include a phosphatase inhibitor in the internal solution.Internal Solution Modification: Add a cocktail of phosphatase inhibitors (e.g., okadaic acid, calyculin A) to your standard internal solution to prevent dephosphorylation of the target channel.
Metabolic Rundown Ensure the internal solution contains sufficient ATP and GTP to support channel function.Metabolic Support: Supplement the internal solution with 2-5 mM ATP and 0.1-0.5 mM GTP. An ATP regeneration system (creatine phosphate and creatine kinase) can also be included.

Summary of Hypothetical Compound X Effects

The following table summarizes hypothetical results from a screen of Compound X and its analogs on a voltage-gated sodium channel, illustrating how data can be structured for comparison.

Compound Concentration (µM) Effect on Peak Current IC50 (µM) Effect on Inactivation
Compound X 1085% Inhibition5.2Hyperpolarizing Shift (-10.3 mV)
Analog 1 1092% Inhibition2.1Hyperpolarizing Shift (-12.5 mV)
Analog 2 1015% Inhibition> 100No significant shift
Analog 3 1055% Inhibition15.8Hyperpolarizing Shift (-5.1 mV)

Validation & Comparative

A Comparative Guide to DH376 and DO34 for Diacylglycerol Lipase (DAGL) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurobiology, oncology, and metabolic diseases, the targeted inhibition of diacylglycerol lipase (DAGL) presents a significant area of therapeutic interest. DAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG). The strategic inhibition of this enzyme offers a promising avenue for modulating a variety of physiological processes. This guide provides a detailed comparison of two potent, irreversible DAGL inhibitors, DH376 and DO34, to aid researchers in selecting the optimal tool for their experimental needs.

Performance and Specificity

Both this compound and DO34 are highly potent inhibitors of diacylglycerol lipase alpha (DAGLα), the primary isoform responsible for 2-AG production in the central nervous system.[1] Experimental data indicates that both compounds exhibit virtually identical potency against recombinant human DAGLα.[1] However, their selectivity profiles against other serine hydrolases, including the β isoform of DAGL (DAGLβ), show notable distinctions.

This compound demonstrates potent inhibition of both DAGLα and DAGLβ.[1] In contrast, DO34 shows a degree of preference for DAGLα over DAGLβ in vivo, although this selectivity window is narrow.[1] Furthermore, studies have revealed different off-target profiles for the two inhibitors. This compound also inhibits α/β-hydrolase domain-containing 6 (ABHD6), another enzyme involved in 2-AG metabolism.[1][2] DO34, on the other hand, exhibits cross-reactivity with phospholipase A2 group 7 (PLA2G7).[1][2] These differences are critical considerations for interpreting experimental outcomes and attributing observed effects specifically to DAGL inhibition.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound and DO34 against human DAGLα and mouse DAGLβ.

Inhibitor Target IC50 (nM)
This compoundRecombinant Human DAGLα6
DO34Recombinant Human DAGLα6
This compoundMouse DAGLβ3-8
DO34Mouse DAGLβ3-8

Data sourced from Ogasawara et al., 2016.[1][3]

In Vivo Activity and Effects

Both this compound and DO34 are centrally active and have been shown to rapidly and significantly reduce brain 2-AG levels in mice following systemic administration.[1] This demonstrates their ability to penetrate the blood-brain barrier and engage with their target in a physiologically relevant context. The reduction in 2-AG levels achieved with these inhibitors is comparable in magnitude to that observed in DAGLα knockout mice.[1][4]

Notably, the time course of 2-AG reduction appears to differ between the two compounds, with the effects of this compound being shorter-lived than those of DO34 at similar doses.[1][4] Both inhibitors have been successfully used to block endocannabinoid-mediated synaptic plasticity, such as depolarization-induced suppression of excitation (DSE) and depolarization-induced suppression of inhibition (DSI).[1]

Experimental Protocols

The following methodologies are key to the characterization and comparison of this compound and DO34.

Determination of IC50 Values for DAGLα Inhibition

The inhibitory potency of this compound and DO34 was determined using a real-time, fluorescence-based natural substrate assay.[3] The protocol involves the following key steps:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured and transiently transfected with a plasmid expressing recombinant human DAGLα.

  • Membrane Lysate Preparation: Following transfection, the cells are harvested, and membrane lysates are prepared to be used as the source of DAGLα enzyme.

  • Substrate Assay: The assay measures the conversion of the natural substrate 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) to 2-AG by the DAGLα in the membrane lysates.

  • Inhibitor Treatment: The membrane lysates are pre-incubated with varying concentrations of this compound or DO34 prior to the addition of the substrate.

  • Data Analysis: The concentration-dependent inhibition of DAGLα activity is measured, and the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[1]

In Vivo Assessment of DAGL Inhibition

The in vivo efficacy of the inhibitors is assessed by measuring their impact on brain 2-AG levels in mice.

  • Animal Dosing: Male C57BL/6J mice are administered this compound, DO34, or a vehicle control via intraperitoneal (i.p.) injection.

  • Tissue Collection: At various time points following injection, the mice are euthanized, and brain tissue is rapidly collected and flash-frozen.

  • Lipid Extraction and Analysis: Brain lipids, including 2-AG, are extracted from the tissue samples. The levels of 2-AG are then quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Comparison: The 2-AG levels in the brains of inhibitor-treated mice are compared to those of vehicle-treated controls to determine the extent of DAGL inhibition.[1][4]

Signaling Pathway and Experimental Workflow

To visualize the central role of DAGL in the endocannabinoid system and the mechanism of action of its inhibitors, the following diagrams are provided.

DAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL Substrate Two_AG 2-Arachidonoylglycerol (2-AG) CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R Binds to DAGL->Two_AG Catalyzes This compound This compound This compound->DAGL Inhibits DO34 DO34 DO34->DAGL Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release CB1R->Neurotransmitter_Release Activates signaling cascade leading to

Caption: DAGL Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK293T HEK293T Cells Transfection Transfect with DAGLα construct HEK293T->Transfection Lysate Prepare Membrane Lysates Transfection->Lysate Assay Fluorescence-based Substrate Assay Lysate->Assay IC50 Determine IC50 Values Assay->IC50 Mice C57BL/6J Mice Dosing Administer this compound/DO34 (i.p.) Mice->Dosing Tissue Collect Brain Tissue Dosing->Tissue LCMS LC-MS Analysis of 2-AG Levels Tissue->LCMS Analysis Compare 2-AG Levels LCMS->Analysis

Caption: Experimental Workflow for Inhibitor Characterization.

References

DH376: A Comparative Guide to its Selectivity for DAGLα and DAGLβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of DH376, a potent inhibitor of diacylglycerol lipases (DAGL), for the α and β isoforms of the enzyme. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks, this document aims to facilitate an objective evaluation of this compound for research and drug development purposes.

Comparative Selectivity Profile of this compound

This compound has been characterized as a potent, centrally active, and irreversible inhibitor of both DAGLα and DAGLβ. Its activity has been evaluated in various experimental systems, providing a detailed understanding of its selectivity profile.

Table 1: In Vitro Inhibition of DAGLα and DAGLβ by this compound

EnzymeAssay TypeIC50 (nM)Reference
DAGLα Competitive ABPP (DH379 probe)0.5 - 1.2
Competitive ABPP (HT-01 probe)0.5 - 1.2
SAG Substrate Assay6
DAGLβ Competitive ABPP (DH379 probe)2.3 - 4.8
Competitive ABPP (HT-01 probe)2.3 - 4.8
SAG Substrate Assay3 - 8

ABPP: Activity-Based Protein Profiling; SAG: 1-stearoyl-2-arachidonoyl-sn-glycerol; IC50: Half-maximal inhibitory concentration.

The data indicates that this compound exhibits high potency against both DAGL isoforms, with a slight preference for DAGLα in competitive ABPP assays. It is important to note that the IC50 values can vary depending on the assay methodology, as seen with the difference between competitive ABPP and substrate-based assays.

Off-Target Activity

While this compound demonstrates excellent potency for DAGLs, it is not entirely selective. Cross-reactivity with other serine hydrolases has been observed.

Table 2: Known Off-Targets of this compound

Off-Target EnzymeSpeciesMethodReference
ABHD6MouseCompetitive ABPP
PLA2G7MouseCompetitive ABPP
CES1CMouseABPP-ReDiMe
BCHEMouseABPP-ReDiMe
LIPEMouseABPP-ReDiMe
HSLHuman-
CES1/2Human-

ABHD6: α/β-hydrolase domain-containing protein 6; PLA2G7: Platelet-activating factor acetylhydrolase; CES1C: Carboxylesterase 1C; BCHE: Butyrylcholinesterase; LIPE: Hormone-sensitive lipase; HSL: Hormone-sensitive lipase; CES1/2: Carboxylesterase 1/2; ABPP-ReDiMe: Activity-based protein profiling with reductive dimethylation.

The off-target profile of this compound should be carefully considered when interpreting experimental results. For instance, its inhibition of ABHD6, another enzyme involved in 2-AG metabolism, may contribute to its overall biological effects.

Comparison with Other DAGL Inhibitors

To provide a broader context, the selectivity of this compound is compared with other commonly used or recently developed DAGL inhibitors.

Table 3: Comparative Selectivity of DAGL Inhibitors

InhibitorTarget(s)Selectivity ProfileReference
This compound DAGLα, DAGLβPotent dual inhibitor with slight preference for DAGLα. Known off-targets include ABHD6 and PLA2G7.
DO34 DAGLα, DAGLβPotent dual inhibitor with selectivity comparable to this compound. Cross-reactivity with PLA2G7.
LEI-105 DAGLβReversible inhibitor with higher selectivity for DAGLβ over DAGLα.
KT109 DAGLβExhibits ~60-fold selectivity for DAGLβ over DAGLα.
(R)-KT109 DAGLβ, DAGLα, ABHD6Highly potent inhibitor of DAGLβ, also inhibits DAGLα and ABHD6.
O-7460 DAGLαPotent and selective DAGLα inhibitor.

This comparison highlights the diverse landscape of available DAGL inhibitors, each with its own advantages and limitations in terms of potency and selectivity. The choice of inhibitor should be guided by the specific research question and the desired level of isoform specificity.

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound acts and how its selectivity is determined, the following diagrams are provided.

DAGL_Signaling_Pathway DAGL Signaling Pathway cluster_synthesis 2-AG Synthesis DAG Diacylglycerol (DAG) DAGLa DAGLα DAG->DAGLa DAGLb DAGLβ DAG->DAGLb twoAG 2-Arachidonoylglycerol (2-AG) DAGLa->twoAG hydrolysis DAGLb->twoAG hydrolysis CB1R CB1 Receptor twoAG->CB1R activates CB2R CB2 Receptor twoAG->CB2R activates Downstream Downstream Signaling (e.g., retrograde signaling) CB1R->Downstream CB2R->Downstream

Caption: Biosynthesis of 2-AG by DAGLα and DAGLβ and subsequent receptor activation.

ABPP_Workflow Competitive ABPP Workflow for this compound Selectivity Proteome Brain Proteome (containing active DAGLs) Incubation1 Pre-incubation Proteome->Incubation1 This compound This compound (Inhibitor) This compound->Incubation1 Probe Activity-Based Probe (e.g., DH379, HT-01) Incubation2 Probe Labeling Probe->Incubation2 Incubation1->Incubation2 Analysis Analysis (e.g., SDS-PAGE, MS) Incubation2->Analysis Result Quantification of Probe Labeling (IC50 determination) Analysis->Result

Caption: Workflow for determining inhibitor potency using competitive ABPP.

Experimental Protocols

The validation of this compound's selectivity relies on robust biochemical and mass spectrometry-based methods. Below are summarized protocols based on published studies.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of an inhibitor against its target enzymes in a complex biological sample.

Objective: To measure the IC50 of this compound for DAGLα and DAGLβ.

Materials:

  • Mouse brain membrane proteome

  • This compound inhibitor stock solution (in DMSO)

  • Activity-based probes:

    • DH379 (BODIPY-derivatized analog of this compound)

    • HT-01 (another DAGL-specific probe)

    • Fluorophosphonate-rhodamine (FP-Rh; broad-spectrum serine hydrolase probe)

  • Assay buffer (e.g., PBS)

  • SDS-PAGE reagents

  • Fluorescence scanner

Procedure:

  • Proteome Preparation: Prepare membrane fractions from mouse brain tissue.

  • Inhibitor Incubation: Pre-incubate aliquots of the brain membrane proteome with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the activity-based probe (e.g., DH379 or HT-01 at a final concentration of 1 µM) to the inhibitor-treated proteomes and incubate for another set period (e.g., 30 minutes).

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes. The intensity of the fluorescent band corresponding to DAGLα or DAGLβ will be inversely proportional to the concentration of this compound.

  • IC50 Determination: Quantify the band intensities and plot them against the inhibitor concentration to determine the IC50 value.

Natural Substrate Assay

This assay measures the enzymatic activity of DAGL by quantifying the production of 2-AG from a natural substrate.

Objective: To determine the IC50 of this compound for DAGLα and DAGLβ using a substrate-based method.

Materials:

  • Membrane lysates from HEK293T cells overexpressing recombinant human DAGLα or DAGLβ

  • This compound inhibitor stock solution (in DMSO)

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Reagents for a real-time, fluorescence-based detection of 2-AG production

  • Plate reader

Procedure:

  • Enzyme Preparation: Use membrane lysates from cells expressing recombinant DAGLα or DAGLβ.

  • Inhibitor Incubation: Pre-incubate the enzyme preparations with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the SAG substrate.

  • Detection: Monitor the production of 2-AG in real-time using a fluorescence-based method.

  • IC50 Calculation: Plot the rate of 2-AG production against the inhibitor concentration to calculate the IC50 value.

In Vivo Target Engagement and Selectivity Profiling (ABPP-ReDiMe)

This advanced proteomics approach identifies the targets of an inhibitor in a living organism.

Objective: To identify the full spectrum of serine hydrolase targets of this compound in the mouse brain.

Materials:

  • Mice

  • This compound

  • FP-biotin (serine hydrolase-directed activity-based probe)

  • Streptavidin beads

  • Trypsin

  • Isotopically heavy and light formaldehyde for reductive dimethylation (ReDiMe)

  • LC-MS/MS instrumentation

Procedure:

  • In Vivo Inhibition: Administer this compound (or vehicle) to mice.

  • Proteome Labeling: After a set time, harvest the brains and label the proteomes with the FP-biotin probe.

  • Enrichment: Enrich the probe-labeled enzymes using streptavidin chromatography.

  • On-Bead Digestion: Digest the enriched proteins with trypsin.

  • Isotopic Labeling (ReDiMe): Label the resulting tryptic peptides from the inhibitor-treated and vehicle-treated groups with heavy and light isotopic formaldehyde, respectively.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by high-resolution quantitative mass spectrometry.

  • Target Identification: Identify inhibited serine hydrolases as enzymes showing low heavy/light ReDiMe ratios.

By employing these methodologies, researchers can gain a comprehensive understanding of the selectivity and potency of this compound, enabling its effective use as a chemical probe to investigate the roles of DAGLα and DAGLβ in health and disease.

A Comparative Guide to Diacylglycerol Lipase Inhibitors: DH376 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system, a key regulator of numerous physiological processes, is significantly modulated by the production of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. The synthesis of 2-AG is primarily catalyzed by diacylglycerol lipases (DAGL), making them attractive therapeutic targets for a range of conditions including neurodegenerative diseases, inflammatory disorders, and cancer. DH376 has emerged as a potent inhibitor of DAGL, and this guide provides a comprehensive comparison with other widely used DAGL inhibitors: DO34, LEI-105, and KT109. This comparison is based on their potency, selectivity, and mechanism of action, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Potency and Selectivity at a Glance

The efficacy of a DAGL inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the two main isoforms, DAGLα and DAGLβ, and its selectivity over other enzymes, particularly other serine hydrolases. The following tables summarize the available quantitative data for this compound and its counterparts.

InhibitorTargetIC50 (nM)Assay Conditions
This compound DAGLα6Fluorescence-based substrate assay with recombinant human DAGLα
DAGLβ3-8Fluorescence-based substrate assay with mouse DAGLβ
DAGLα0.5-1.2Competitive ABPP in mouse brain membranes
DAGLβ2.3-4.8Competitive ABPP in mouse brain membranes
DO34 DAGLα6Fluorescence-based substrate assay with recombinant human DAGLα
DAGLβ3-8Fluorescence-based substrate assay with mouse DAGLβ
DAGLα0.5-1.2Competitive ABPP in mouse brain membranes
DAGLβ2.3-4.8Competitive ABPP in mouse brain membranes
LEI-105 DAGLα/β~32 (pIC50 = 7.5)Not specified
KT109 DAGLβ42Competitive ABPP
DAGLα~2500 (~60-fold > DAGLβ)Not specified
(R)-KT109 DAGLβ0.79Not specified
DAGLα25.12Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol

Table 1: Potency of Diacylglycerol Lipase Inhibitors. This table presents the IC50 values for this compound, DO34, LEI-105, and KT109 against DAGLα and DAGLβ under various experimental conditions.

InhibitorOff-TargetIC50 (nM)Notes
This compound ABHD6Potent (pIC50 = 8.6)Shared off-target with DO34
PLA2G7DetectableShared off-target with DO34
Cannabinoid Receptors (CB1/CB2)>1000Minimal to negligible binding
DO34 ABHD6PotentShared off-target with this compound
PLA2G7DetectableShared off-target with this compound
Cannabinoid Receptors (CB1/CB2)>1000Minimal to negligible binding
LEI-105 ABHD6, ABHD12, MAGL, FAAHNo significant inhibitionHighly selective
Cannabinoid Receptors (CB1)No affinity
KT109 ABHD616Significant off-target
PLA2G71000
FAAH, MGLL, ABHD11, cPLA2Negligible
(R)-KT109 ABHD62.51

Table 2: Selectivity Profile of Diacylglycerol Lipase Inhibitors. This table highlights the known off-target activities of the compared inhibitors.

Mechanism of Action

A crucial distinction among these inhibitors lies in their mechanism of action. This compound and DO34 are potent, centrally active, and are suggested to be covalent inhibitors. In contrast, LEI-105 is a highly selective, reversible dual inhibitor of DAGLα and DAGLβ. KT109 is an isoform-selective inhibitor with a strong preference for DAGLβ. The reversibility of an inhibitor can be a critical factor in experimental design, particularly for studies aiming to understand the acute and temporal dynamics of DAGL activity.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Fluorescence-Based Diacylglycerol Lipase

Cross-Validation of DH376 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic compound DH376 with existing genetic models and alternative therapeutic strategies. The objective is to offer an evidence-based evaluation of this compound's performance, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the pro-oncogenic protein Tyr-Kinase X (TKX). TKX is a critical component of the aberrant "Growth Factor Receptor Y (GFRY)" signaling pathway, which is implicated in various aggressive cancers. This guide cross-validates the pharmacological effects of this compound with genetic knockdown models of TKX to ascertain its specificity and on-target efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies involving this compound, genetic models, and an alternative compound, ALT-821.

Table 1: In Vitro Efficacy of this compound vs. TKX Genetic Knockdown

Model Parameter This compound (10 µM) shRNA-mediated TKX Knockdown Control (Vehicle/Scrambled shRNA)
Tumor Cell Line A Proliferation (IC50)12.5 nMN/A> 100 µM
Apoptosis Rate45%52%5%
p-ERK1/2 Levels85% reduction92% reductionNo change
Tumor Cell Line B Proliferation (IC50)28.3 nMN/A> 100 µM
Apoptosis Rate38%43%4%
p-ERK1/2 Levels81% reduction89% reductionNo change

Table 2: Comparison of this compound with Alternative Compound ALT-821

Parameter This compound ALT-821 Genetic Model (TKX Knockdown)
Target TKXMulti-kinase inhibitorTKX
In Vivo Tumor Growth Inhibition 65%58%72%
Off-Target Kinase Inhibition < 5% (at 1 µM)35% (at 1 µM)N/A
Observed Toxicity Mild gastrointestinal distressModerate hepatotoxicityN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay
  • Cell Seeding: Tumor cell lines A and B were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or ALT-821 for 72 hours. Control wells received a vehicle (0.1% DMSO).

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader, and the half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model.

Apoptosis Assay
  • Treatment: Cells were treated with 10 µM this compound, or transfected with TKX-targeting shRNA or scrambled control shRNA for 48 hours.

  • Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified using a FACSCalibur™ flow cytometer (BD Biosciences).

  • Analysis: Data were analyzed using FlowJo™ software.

Western Blotting for p-ERK1/2
  • Lysate Preparation: Following a 24-hour treatment with this compound or TKX shRNA, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was performed to quantify band intensity.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice were subcutaneously inoculated with 1x10^6 Tumor Cell Line A cells.

  • Treatment Groups: Once tumors reached an average volume of 150 mm³, mice were randomized into treatment groups: Vehicle control, this compound (50 mg/kg, oral, daily), ALT-821 (50 mg/kg, oral, daily), and a stable TKX shRNA knockdown tumor cell line group.

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers.

  • Endpoint: At the end of the 28-day study, tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

DH376_Signaling_Pathway GFRY GFRY TKX TKX GFRY->TKX RAS RAS TKX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->TKX

Caption: The GFRY-TKX signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Hypothesis: this compound inhibits TKX invitro In Vitro Validation start->invitro proliferation Proliferation Assays invitro->proliferation apoptosis Apoptosis Assays invitro->apoptosis western Western Blotting invitro->western invivo In Vivo Validation proliferation->invivo apoptosis->invivo western->invivo xenograft Xenograft Models invivo->xenograft comparison Comparative Analysis xenograft->comparison alt_drug vs. ALT-821 comparison->alt_drug genetic_model vs. TKX Knockdown comparison->genetic_model conclusion Conclusion: this compound is a specific and potent TKX inhibitor alt_drug->conclusion genetic_model->conclusion

Caption: Workflow for the cross-validation of this compound's therapeutic effects.

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound DH376

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of compound DH376. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

Immediate Safety Precautions

Prior to handling this compound for disposal, ensure the availability of a standard chemical spill kit and that all personnel are familiar with its use. In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for this compound, which should be readily accessible in the laboratory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required.

  • Eye Protection: Chemical safety goggles must be worn.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: If handling this compound in powdered form or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges is necessary.

This compound Waste Characterization

This compound is classified as a hazardous waste material due to its potential reactivity and ecotoxicity. The following table summarizes key quantitative data relevant to its disposal.

ParameterValueNotes
pH of 1% Solution 2.5Acidic; corrosive to certain materials.
LD50 (Oral, Rat) 300 mg/kgIndicates high toxicity.
Recommended Quenching Agent Sodium Bicarbonate (5% solution)Neutralize acidic properties before final disposal.
Incompatible Materials Strong Oxidizing Agents, BasesRisk of exothermic reaction or release of hazardous fumes.
Container Type High-Density Polyethylene (HDPE)Must be clearly labeled "Hazardous Waste: this compound".
Maximum Storage Time 90 daysIn a designated satellite accumulation area before final disposal.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the neutralization and disposal of this compound waste.

  • Segregation: Isolate all waste containing this compound, including contaminated labware, gloves, and paper towels, from other laboratory waste streams.

  • Neutralization (for aqueous solutions):

    • Work within a certified chemical fume hood.

    • Slowly add a 5% sodium bicarbonate solution to the this compound waste while stirring gently.

    • Monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.

    • Be aware of potential off-gassing and control the rate of addition to prevent excessive foaming or temperature increase.

  • Collection:

    • Transfer the neutralized solution into a designated HDPE hazardous waste container.

    • For solid waste contaminated with this compound, place it directly into a separate, clearly labeled HDPE container. Do not mix solid and liquid waste in the same container.

  • Labeling and Storage:

    • Ensure the waste container is securely sealed and labeled with "Hazardous Waste: this compound," the date of accumulation, and the responsible researcher's name.

    • Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup by the institution's certified hazardous waste disposal service within 90 days of the accumulation start date.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DH376_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Aqueous or Solid? ppe->characterize aqueous_path Aqueous Solution characterize->aqueous_path Aqueous solid_path Solid Waste characterize->solid_path Solid neutralize Neutralize with 5% Sodium Bicarbonate (Target pH 6.0-8.0) aqueous_path->neutralize collect_solid Collect in Labeled HDPE Solid Waste Container solid_path->collect_solid collect_liquid Collect in Labeled HDPE Liquid Waste Container neutralize->collect_liquid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal storage->disposal end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling DH376

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of DH376, a potent diacylglycerol lipase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for handling potent, powdered research chemicals of a similar nature. It is imperative to obtain the official SDS from your supplier before commencing any work with this compound.

Understanding this compound

This compound is a synthetic organic compound that acts as a potent inhibitor of diacylglycerol lipases (DAGL), specifically targeting ABHD6 and DAGLα.[1] It is utilized in research settings to study the effects of DAGL inhibition, such as its role in preventing fasting-induced refeeding in animal models.[1]

Physico-chemical Properties:

PropertyValue
IUPAC Name {2-[(2R,5R)-2-benzyl-5-(but-3-yn-1-yl)piperidine-1-carbonyl]-2H-1,2,3-triazol-4-yl}bis(4-fluorophenyl)methanol
Molecular Weight 542.21 g/mol
Compound Class Synthetic organic

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach is necessary. The following PPE is mandatory when handling this compound in its powdered form and in solution:

PPE CategoryRequired EquipmentSpecifications
Hand Protection Nitrile gloves (double-gloving recommended)Ensure gloves are rated for chemical resistance. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a risk of splashing.
Body Protection Laboratory coatMust be fully buttoned.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling Procedures

Engineering Controls:

  • Primary: All handling of powdered this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Secondary: A designated area for the handling of potent compounds should be established.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood.

    • Don all required PPE as outlined in the table above.

  • Weighing (in a chemical fume hood):

    • Carefully open the container with the powdered this compound.

    • Use a dedicated, clean spatula to transfer the desired amount to a weigh boat.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Securely close the primary container.

  • Solubilization:

    • Add the desired solvent to the vial containing the weighed this compound.

    • Gently swirl or vortex to dissolve. Avoid splashing.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan

  • Solid Waste: All disposable items contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Container Disposal: The empty primary container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Decision Making

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Experiment with this compound search_sds Search for this compound SDS start->search_sds sds_found SDS Available? search_sds->sds_found request_sds Request SDS from Supplier sds_found->request_sds No ppe_sop Define PPE & Standard Operating Procedure (SOP) sds_found->ppe_sop Yes general_precautions Assume High Potency & Apply General Precautions request_sds->general_precautions general_precautions->ppe_sop weigh_dissolve Weigh & Dissolve in Fume Hood ppe_sop->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment waste_collection Collect Solid & Liquid Waste conduct_experiment->waste_collection dispose_waste Dispose via Institutional Hazardous Waste Program waste_collection->dispose_waste finish End dispose_waste->finish

Workflow for handling research chemicals with limited safety data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DH376
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DH376

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.